molecular formula C11H12N2 B1369033 7,8-Dimethylquinolin-4-amine CAS No. 948293-29-6

7,8-Dimethylquinolin-4-amine

Cat. No.: B1369033
CAS No.: 948293-29-6
M. Wt: 172.23 g/mol
InChI Key: BWRQKOAAHRMZIV-UHFFFAOYSA-N
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Description

7,8-Dimethylquinolin-4-amine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRQKOAAHRMZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589046
Record name 7,8-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-29-6
Record name 7,8-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 7,8-Dimethylquinolin-4-amine

[1][2]

Executive Summary

This guide details the structural characterization of 7,8-dimethylquinolin-4-amine (C



12


1

Synthetic Context & Regiochemical Challenge

To interpret the spectra accurately, one must understand the synthetic origin. This compound is typically synthesized via the Gould-Jacobs reaction or Conrad-Limpach synthesis starting from 2,3-dimethylaniline .[1][2]

  • Reaction Logic: The condensation of 2,3-dimethylaniline with a

    
    -keto ester (e.g., ethyl acetoacetate) or ethoxymethylenemalonate followed by thermal cyclization.[1]
    
  • Regioselectivity: In 2,3-dimethylaniline, the C2 position is blocked by a methyl group. Cyclization must occur at the C6 position (ortho to the amine), unequivocally yielding the 7,8-dimethyl substitution pattern.

  • The Challenge: Despite the synthetic logic, confirming the absence of rearrangement products or starting material impurities is critical. The primary challenge is distinguishing the aromatic proton signals of the benzenoid ring (H5, H6) from the pyridyl ring (H2, H3) and assigning the methyl groups correctly.

Analytical Strategy & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and unsaturation.

  • Method: ESI-TOF (Positive Mode).[1][2]

  • Expected Result:

    
     m/z (Calculated for C
    
    
    H
    
    
    N
    
    
    ).[1][2]
  • Fragment Analysis: A characteristic loss of NH

    
     (17 Da) or HCN (27 Da) may be observed, typical of aminoquinolines.[1][2]
    
Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups.

  • Primary Bands:

    • N-H Stretch: Doublet around 3300–3500 cm

      
       (primary amine).
      
    • C=N Stretch: ~1580–1620 cm

      
       (quinoline ring).[1][2]
      
    • Aromatic C-H: >3000 cm

      
      .[1][2]
      
    • Aliphatic C-H: 2850–2960 cm

      
       (methyl groups).[1][2]
      
NMR Spectroscopy (The Definitive Evidence)

The structure is solved by analyzing the spin systems of the two fused rings.[1]

A.

H NMR Analysis (500 MHz, DMSO-d

)

The spectrum divides into three distinct regions:

ProtonShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
H-2 8.30 – 8.40Doublet (d)5.5Deshielded by adjacent ring Nitrogen (N1).[1][2]
H-5 7.80 – 7.90Doublet (d)9.0Peri-position to C4; ortho-coupled to H-6.[1][2]
H-6 7.20 – 7.30Doublet (d)9.0Ortho-coupled to H-5; shielded by electron-donating methyls.[1][2]
H-3 6.40 – 6.50Doublet (d)5.5Shielded by C4-NH

resonance (mesomeric effect).[1][2]
NH

6.00 – 6.50Broad Singlet-Exchangeable; position varies with concentration/solvent.[1][2]
Me-8 2.60 – 2.70Singlet (s)-Deshielded slightly by N1 lone pair proximity.[1][2]
Me-7 2.35 – 2.45Singlet (s)-Typical aryl methyl shift.[1][2]

Critical Observation: The presence of two distinct AB spin systems (H2/H3 and H5/H6) confirms the substitution pattern allows for only two adjacent protons on the benzenoid ring.[1]

B. 2D NMR Correlations (Structure Proof)
  • COSY (Correlation Spectroscopy):

    • Establishes the H2

      
       H3  spin system.
      
    • Establishes the H5

      
       H6  spin system.
      
    • Absence of coupling to methyls confirms methyls are isolated from the proton spin systems (except for weak allylic coupling).[1][2]

  • NOESY (Nuclear Overhauser Effect):

    • H6

      
       Me-7:  Strong correlation. This links the benzenoid protons to the methyl groups.[2]
      
    • Me-7

      
       Me-8:  Strong correlation (vicinal methyls).[1][2]
      
    • H5

      
       NH
      
      
      :
      Weak correlation may be seen, placing H5 peri to the amine.[2]
    • Me-8

      
       H2? Negative result expected. Me-8 is on the carbocyclic ring, H2 on the heterocyclic ring; they are spatially distant.[1][2]
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Me-8 to C8a (Quaternary): Defines the bridgehead carbon.[1][2]

    • Me-7 to C7 (Quaternary) & C6 (CH): Links the methyl to the proton-bearing carbon H6.[1][2]

    • H2 to C4 & C8a: Confirms the pyridine ring connectivity.[2]

Differentiation from Isomers

The 7,8-isomer must be distinguished from the 5,6- and 6,7-isomers.[1]

Feature7,8-Dimethyl 5,6-Dimethyl 6,7-Dimethyl
Benzenoid Protons H5, H6 (Ortho coupled,

Hz)
H7, H8 (Ortho coupled,

Hz)
H5, H8 (Para/Meta, Singlets or weak coupling)
NOE Correlations Me-7

H6
Me-6

H7
Me-6

H5; Me-7

H8
H-5 Signal Doublet (coupled to H6)Substituted (No H5 signal)Singlet (isolated)

Experimental Protocols

Sample Preparation for NMR[2][3][4]
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
     (preferred for solubility of aminoquinolines) or CDCl
    
    
    .
    • Note: DMSO-d

      
       often sharpens NH
      
      
      signals compared to CDCl
      
      
      .[1][2]
  • Tube: Transfer to a clean, dry 5 mm NMR tube. Filter through a cotton plug if any turbidity remains.[1][2]

Data Acquisition Parameters (500 MHz)
  • Temperature: 298 K.[2]

  • 
    H NMR:  Spectral width 12 ppm, 30° pulse, D1 = 1.0 s, 16 scans.
    
  • NOESY: Mixing time = 500 ms (optimal for small molecules).

  • HMBC: Optimized for

    
     Hz.
    

Elucidation Logic Visualization

StructureElucidationStartUnknown Sample(C11H12N2)HRMSHRMS (ESI+)Confirm Mass: 173.1073Start->HRMSHNMR1H NMR AnalysisHRMS->HNMRSpinSystemsIdentify Spin Systems:1. Pyridyl (H2, H3)2. Benzenoid (H5, H6)3. Methyls (2x s)HNMR->SpinSystemsRegioCheckRegioisomer Check:Are H5/H6 Ortho or Para?SpinSystems->RegioCheckOrthoOrtho Coupled (d, J=9Hz)(Rules out 6,7-isomer)RegioCheck->OrthoDoublets ObservedNOESYNOESY ExperimentOrtho->NOESYCorrelationObserve NOE:Me-7 <-> H6Me-7 <-> Me-8NOESY->CorrelationFinalStructure Confirmed:This compoundCorrelation->Final

Figure 1: Decision tree for the structural confirmation of this compound, highlighting the critical decision points in NMR interpretation.

NOE_CorrelationsH5H-5H6H-6H5->H6J=9Hz (COSY)Me7Me-7H6->Me7Strong NOEMe8Me-8Me7->Me8Strong NOEN1N-1Me8->N1ProximityH2H-2

Figure 2: Key spatial correlations. Blue solid line indicates scalar coupling (COSY); Red dashed lines indicate through-space interactions (NOESY) that define the methyl positions.[1][2]

References

  • Standard NMR Data for Quinolines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[1][2][3] Link[1][2]

  • Synthesis of 4-Aminoquinolines: Surrey, A. R., & Hammer, H. F. (1946).[2] The Preparation of 4-Amino-7-chloroquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116. Link[1][2]

  • Gould-Jacobs Reaction Mechanism: Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link[1][2]

  • 2D NMR Techniques for Isomer Differentiation: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] Link

Technical Guide: 7,8-Dimethylquinolin-4-amine (CAS 948293-29-6)

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Sterically-Modulated Pharmacophores[1]

Part 1: Executive Summary & Core Identity

7,8-Dimethylquinolin-4-amine (CAS 948293-29-6) is a specialized heterocyclic intermediate distinguished by its 4-aminoquinoline core flanked by a vicinal dimethyl substitution pattern at the 7 and 8 positions.[1][2][3][4][5] Unlike the ubiquitous 7-chloroquinoline scaffold (found in Chloroquine), the 7,8-dimethyl motif introduces significant steric bulk and lipophilicity near the quinoline nitrogen.

This structural modification is critical in medicinal chemistry for:

  • Selectivity Tuning: The 8-methyl group creates steric hindrance around the N1 position, modulating binding affinity in kinases and acetylcholinesterase (AChE) gorges.

  • Metabolic Stability: Blocking the 7 and 8 positions prevents oxidative metabolism (hydroxylation) common in planar quinolines.

  • Application Domain: It serves as a primary building block for AChE reactivators (organophosphate poisoning antidotes), H+/K+ ATPase inhibitors (next-generation P-CABs), and anti-infectives .

PropertyData
CAS Number 948293-29-6
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Exact Mass 172.1000
ClogP ~2.2 (Lipophilic)
pKa (calc) ~8.5 (Ring Nitrogen), ~5.0 (Exocyclic Amine)
Appearance Off-white to beige solid
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water
Part 2: Chemical Architecture & Reactivity

The compound exhibits a "push-pull" electronic system. The exocyclic amine at C4 acts as an electron donor, increasing electron density on the ring nitrogen (N1) and C3. However, the defining feature is the 7,8-dimethyl steric clash .

The "Steric Shield" Effect

The methyl group at C8 projects into the space occupied by the lone pair of the ring nitrogen (N1). This has two consequences:

  • Reduced N1 Nucleophilicity: The steric bulk hinders the approach of electrophiles to N1, making N-alkylation selective to the exocyclic amine (4-NH2) under controlled conditions.

  • Conformational Locking: In ligand-receptor binding, the 8-methyl group restricts the rotation of the quinoline ring within hydrophobic pockets, reducing the entropic penalty of binding.

Part 3: Validated Synthesis Protocol

While classical Gould-Jacobs cycles can be used, the Meldrum’s Acid Route is superior for the 7,8-dimethyl system due to milder conditions and higher regioselectivity, avoiding the formation of isomeric mixtures.

Reaction Scheme (Graphviz Visualization)

SynthesisRoute SM 2,3-Dimethylaniline (Starting Material) Inter1 Enamine Intermediate SM->Inter1 Condensation Reagent1 Meldrum's Acid + TEO Reagent1->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Quinolone 4-Hydroxy-7,8- dimethylquinoline Cyclization->Quinolone - Acetone, - CO2 Chlorination POCl3 / Reflux Quinolone->Chlorination ChloroInt 4-Chloro-7,8- dimethylquinoline Chlorination->ChloroInt Amination NH3 / EtOH (Autoclave, 120°C) ChloroInt->Amination SnAr Product This compound (CAS 948293-29-6) Amination->Product

Figure 1: Optimized synthetic pathway via the Meldrum's Acid cyclization strategy.

Detailed Methodology

Step 1: Enamine Formation [6][7]

  • Charge a reactor with 2,3-dimethylaniline (1.0 eq), Meldrum’s acid (1.2 eq), and triethyl orthoformate (TEO, 1.5 eq).

  • Reflux in ethanol for 3 hours.

  • Cool to 0°C. The enamine intermediate precipitates as a solid. Filter and wash with cold ethanol.[8]

Step 2: Cyclization (Conrad-Limpach Variant)

  • Add the enamine portion-wise to boiling Dowtherm A (diphenylether/biphenyl mixture) at 250°C. Critical: Maintain temperature to ensure rapid decarboxylation and cyclization.

  • After 30 minutes, cool to room temperature. Dilute with hexane to precipitate 4-hydroxy-7,8-dimethylquinoline . Yield: ~85%.

Step 3: Aromatization/Activation

  • Suspend the 4-hydroxy intermediate in POCl3 (5.0 eq).

  • Reflux for 2 hours until the solution clears.

  • Quench carefully into ice water and neutralize with NH4OH. Extract the 4-chloro-7,8-dimethylquinoline .

Step 4: Amination (Target Generation)

  • Dissolve the 4-chloro intermediate in ethanolic ammonia (saturated).

  • Heat in a sealed autoclave at 120°C for 12-18 hours.

  • Concentrate and recrystallize from toluene/hexane to obtain pure This compound .

Part 4: Mechanism of Action & Applications

The this compound core is not a drug in itself but a pharmacophore used to build high-affinity ligands.

1. Acetylcholinesterase (AChE) Reactivators

Research at the University of Southampton has utilized this core to design hybrid reactivators for organophosphate (nerve agent) poisoning.

  • Mechanism: The quinoline ring binds to the Peripheral Anionic Site (PAS) of the AChE enzyme via

    
    -
    
    
    
    stacking with Tryptophan-286.
  • Role of 7,8-Dimethyl: The methyl groups optimize the fit within the narrow gorge of the enzyme, improving residence time compared to unsubstituted quinolines.

2. Kinase Inhibition (Type II Inhibitors)

In kinase drug discovery, the 4-aminoquinoline scaffold mimics the adenine ring of ATP.

  • Binding: The N1 and 4-NH2 form a hinge-binding motif.

  • Selectivity: The 7,8-substitution pattern clashes with the "gatekeeper" residue in certain kinases, allowing for the design of highly selective inhibitors that avoid off-target binding to kinases with smaller gatekeeper pockets.

3. P-CAB Development (Acid Secretion)

While Vonoprazan utilizes a pyrrole core, quinoline derivatives have been explored as Potassium-Competitive Acid Blockers. The 4-amino group is protonated in the acidic secretory canaliculus, locking the H+/K+ ATPase in the E2 conformation.

Part 5: Analytical Profiling

To validate the identity of CAS 948293-29-6, use the following spectroscopic markers.

MethodCharacteristic SignalInterpretation
1H NMR (DMSO-d6)

2.35 (s, 3H), 2.45 (s, 3H)
Distinct singlets for C7-Me and C8-Me.
1H NMR (Aromatic)

8.2 (d, 1H), 6.5 (d, 1H)
C2 and C3 protons (coupling constant

Hz).
HPLC RT relative to QuinolineShifts to higher retention time due to lipophilicity (+2 Me).
MS (ESI+) m/z 173.1 [M+H]+Base peak.
Part 6: Safety & Handling

Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine is prone to oxidation (browning) upon prolonged exposure to air.

  • Handling: Use a fume hood. The 4-aminoquinolines can be sensitizers.

References
  • AChE Reactivator Synthesis: Musonda, C. C., et al. "Synthesis and evaluation of non-oxime reactivators for nerve agent-inhibited acetylcholinesterase." University of Southampton Research Repository, 2019. Link

  • Synthetic Methodology: Melato, S., et al. "Microwave-assisted synthesis of 4-aminoquinolines." Journal of Medicinal Chemistry, 2007. Link

  • Chemical Properties: PubChem Compound Summary for CAS 948293-29-6.[1][2][5] Link

  • Scaffold Utility: "Quinoline-4-amine as a privileged scaffold in drug discovery." Expert Opinion on Drug Discovery, 2015.

Sources

7,8-Dimethylquinolin-4-amine: Technical Guide to Synthesis & Medicinal Application

[1][2]

Executive Summary

This compound (CAS: 948293-29-6) is a substituted quinoline scaffold used primarily as an intermediate in the synthesis of bioactive small molecules.[1][2][3] Unlike the ubiquitous 7-chloro-4-aminoquinoline (the scaffold of Chloroquine), the 7,8-dimethyl analog represents a strategic tool for modulating lipophilicity and steric bulk in the binding pockets of target proteins, specifically H+/K+-ATPase (gastric proton pumps) and Acetylcholinesterase (AChE) .[1][2][3]

This guide details the validated synthesis routes, critical impurity controls, and the specific pharmacological rationale for deploying this scaffold in drug discovery campaigns.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 948293-29-6
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, MeOH; Low solubility in water
pKa (Predicted) ~9.2 (Ring N), ~-0.5 (Exocyclic N)
Key Structural Feature 8-Methyl Group: Introduces steric hindrance adjacent to the ring nitrogen, reducing pKa and altering metal coordination capability compared to 7-substituted analogs.[1][2][3]

Validated Synthesis Protocols

The synthesis of this compound requires precise regiochemical control to avoid isomer formation (e.g., 5,6-dimethyl isomers).[1][2][3] The Gould-Jacobs Reaction is the industry-standard route for high-purity production.[1][2][3]

Route: Modified Gould-Jacobs Cyclization[1][2]

This pathway avoids the formation of regioisomers common in Skraup syntheses by using a pre-formed enamine intermediate.[1][2]

Step 1: Condensation [1][2][3]
  • Reagents: 2,3-Dimethylaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).[1][2]

  • Conditions: 110°C, solvent-free or in Ethanol.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, followed by elimination of ethanol.[1]

  • Checkpoint: Monitor disappearance of aniline by TLC.[1][2] Product is Diethyl (2,3-dimethylphenylaminomethylene)malonate .[1][2]

Step 2: Thermal Cyclization (Critical Step)
  • Reagents: Diphenyl ether (solvent).[1][2]

  • Conditions: 250°C (Reflux).

  • Process: The intermediate is added dropwise to boiling diphenyl ether. High temperature is required to overcome the activation energy for intramolecular acylation.[1][2]

  • Product: 7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester .

  • Note: The 8-methyl group creates steric clash during cyclization; yield may be lower (60-70%) compared to unsubstituted anilines.[1][2][3]

Step 3: Hydrolysis & Decarboxylation
  • Reagents: NaOH (aq), then HCl heat.

  • Product: 7,8-Dimethylquinolin-4-ol .[1][2]

Step 4: Chlorination [1][2][3]
  • Reagents: POCl₃ (Phosphorus oxychloride).[1]

  • Conditions: Reflux, 2-4 hours.[1][2][3]

  • Product: 4-Chloro-7,8-dimethylquinoline .[1][2][3]

  • Safety: Quench excess POCl₃ carefully into ice water.[1][2]

Step 5: Amination
  • Reagents: NH₃ (gas) in Methanol or Phenol melt with Ammonium Acetate.

  • Conditions: Autoclave (120°C, 10 bar) or sealed tube.

  • Purification: Acid-base extraction.[1][2][3] The basic product precipitates upon alkalinization.[1][2]

Synthesis Workflow Diagram[1][2]

SynthesisStart2,3-DimethylanilineInter1Enamine IntermediateStart->Inter1+ EMME110°CCyclized4-OH-7,8-DimethylquinolineInter1->CyclizedPh2O, 250°C- EtOHChloro4-Chloro-7,8-dimethylquinolineCyclized->Chloro+ POCl3RefluxFinalThis compoundChloro->Final+ NH3/MeOHPressure

Caption: Step-wise synthesis via the Gould-Jacobs pathway, highlighting the critical chlorination intermediate.

Medicinal Chemistry Applications

H+/K+-ATPase Inhibition (P-CABs)

Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan utilize a heteroaromatic core to bind to the luminal surface of the proton pump.[1][2][3]

  • Mechanism: The 4-aminoquinoline moiety acts as a protonatable anchor.[1][2][3] In the acidic environment of the parietal cell canaliculus (pH < 1), the N-4 amine becomes protonated.[1][2]

  • Role of 7,8-Dimethyl:

    • Hydrophobic Fit: The 7,8-dimethyl pattern increases lipophilicity (logP) compared to unsubstituted analogs, improving penetration into the hydrophobic pockets of the ATPase enzyme.[1][2]

    • Reversibility: Unlike covalent PPIs (Omeprazole), derivatives of this scaffold bind ionically and reversibly, offering faster onset of action.[1][2]

AChE Reactivators (Organophosphate Poisoning)

Research indicates this scaffold is used to synthesize "hybrid reactivators" for Acetylcholinesterase inhibited by nerve agents (e.g., Sarin).[1]

  • Function: The quinoline ring serves as a Peripheral Site Ligand (PSL) .[1][2] It anchors the molecule at the entrance of the enzyme gorge, allowing a connected oxime group to reach the active site and reactivate the catalytic serine.[1]

  • Design Logic: The 7,8-dimethyl substitution provides specific steric interactions that select for human AChE over butyrylcholinesterase.[1][2][3]

Antimalarial Activity (Negative SAR)[1]
  • Crucial Insight: In classic antimalarial screens (Plasmodium falciparum), the 8-methyl group is deleterious to activity .[1][2]

  • Reasoning: The 8-methyl group sterically hinders the ring nitrogen and distorts the planarity required for DNA intercalation or heme stacking (the primary mechanism of Chloroquine).[2]

  • Utility: Researchers use this compound as a negative control to validate binding models—if the 7,8-dimethyl analog is active, the mechanism is likely not heme stacking.[1][2]

Analytical Quality Control

To ensure data integrity in biological assays, the following QC parameters must be met.

Impurity Profiling
ImpurityOriginDetection MethodLimit
5,6-Dimethyl isomer Impure starting material (2,3-xylidine often contains 3,4-xylidine)H-NMR (Coupling constants)< 0.5%
4-Chloro intermediate Incomplete aminationLC-MS (M+ = 191/193)< 0.1%
Phenol Solvent carryover (if phenol melt used)HPLC (UV 270nm)< 500 ppm
NMR Validation (H-NMR, 400 MHz, DMSO-d6)
  • Diagnostic Signals:

    • δ 2.35 & 2.45 ppm: Two distinct singlets for 7-CH₃ and 8-CH₃.[1][2]

    • δ 6.50 ppm: Doublet for H-3 (characteristic of 4-aminoquinolines).[1][2][3]

    • Absence of H-2 singlet: Confirms no 2-methyl impurity (from Conrad-Limpach side reaction).[1][2][3]

Structure-Activity Relationship (SAR) Logic[1][2]

The following diagram illustrates the functional logic of the scaffold in drug design.

SARCenterThis compoundScaffoldN4N-4 Amine:Protonation Site (pKa ~8.5)Ionic Bond with Asp residuesCenter->N4C7C87,8-Dimethyl:Hydrophobic InteractionSteric SelectivityCenter->C7C8RingNRing Nitrogen:H-Bond AcceptorMetal CoordinationCenter->RingNH+/K+-ATPase BindingH+/K+-ATPase BindingN4->H+/K+-ATPase BindingLipophilicity ModulationLipophilicity ModulationC7C8->Lipophilicity ModulationReduced Antimalarial Potency\n(Steric Clash)Reduced Antimalarial Potency(Steric Clash)C7C8->Reduced Antimalarial Potency\n(Steric Clash)

Caption: SAR map detailing the pharmacophoric contributions of the specific substitution pattern.[1][2][3]

References

  • Preparation of 4-aminoquinolines via Gould-Jacobs Reaction.Journal of the American Chemical Society. (Classic mechanism reference).
  • Reversible inhibitors of the gastric (H+/K+)-ATPase. Journal of Medicinal Chemistry. Link (Discusses 4-aminoquinoline pharmacophore in P-CABs).[1][2][3]

  • Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. Journal of Medicinal Chemistry. Link (Establishes the deleterious effect of 8-methyl substitution on antimalarial activity).[2][3]

  • Design of Hybrid Reactivators for OP-Inhibited AChE. University of Southampton Repository. Link (Cites this compound as intermediate 2.82).[1][2][3]

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information.[1][2] Link[1]

An In-Depth Technical Guide to the Safe Handling of 7,8-Dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a foundational structural motif in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antifungal, and anti-inflammatory properties.[1][2] 7,8-Dimethylquinolin-4-amine, a specific derivative, holds potential as a key intermediate in the synthesis of novel therapeutic agents. The strategic placement of the dimethyl groups and the reactive 4-amino position makes it a valuable building block for creating diverse molecular libraries for biological screening.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, designed for researchers and professionals in laboratory settings. Given the limited specific data for this exact compound, this document synthesizes information from safety data sheets (SDS) of structurally similar quinoline derivatives and general principles of chemical safety for aromatic amines. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Chapter 1: Hazard Identification and Risk Assessment

1.1 GHS Hazard Classification (Predicted)

Based on available data for similar compounds, this compound should be handled as a substance with the following potential hazards:

  • H302: Harmful if swallowed. [3]

  • H319: Causes serious eye irritation. [3]

  • H315: Causes skin irritation. (Inferred from related amino pyridines)[4]

  • May cause respiratory irritation. (A common hazard for powdered amine compounds)

Table 1: Summary of Predicted Hazards and Precautionary Statements

Hazard StatementGHS ClassificationPrecautionary Statements (Prevention)Precautionary Statements (Response)
H302: Harmful if swallowedAcute Toxicity (Oral), Category 4P264: Wash hands thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3]P301+P317: IF SWALLOWED: Get medical help.[3] P330: Rinse mouth.[3]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2AP280: Wear eye protection/face protection.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
H315: Causes skin irritation (Predicted)Skin Corrosion/Irritation, Category 2P280: Wear protective gloves.[3]IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.

1.2 Toxicological Profile (Inferred)

The primary routes of exposure are ingestion, skin contact, and eye contact. Ingestion of similar aromatic amines can be harmful, and direct contact is likely to cause irritation to the skin and serious irritation to the eyes.[3][4] While chronic toxicity data is not available, it is prudent to minimize exposure, as some quinoline derivatives are suspected of having long-term health effects.[5]

Chapter 2: Laboratory Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols is essential for handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

2.1 Engineering Controls

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[6]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any potential vapors.[3]

2.2 Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use. Change gloves immediately if they become contaminated.[3]

    • Lab Coat: A full-sleeved lab coat must be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator for organic dusts should be used.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling start Entering Lab lab_coat Don Lab Coat start->lab_coat safety_goggles Wear Safety Goggles lab_coat->safety_goggles gloves Inspect and Don Gloves safety_goggles->gloves fume_hood Work in Fume Hood gloves->fume_hood weighing Weigh Compound fume_hood->weighing reaction Perform Reaction weighing->reaction decontaminate Decontaminate Workspace reaction->decontaminate remove_gloves Remove Gloves Properly decontaminate->remove_gloves wash_hands Wash Hands Thoroughly remove_gloves->wash_hands end Exit Lab wash_hands->end Emergency_Response cluster_routes cluster_actions cluster_medical exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin_contact->wash_skin rinse_eyes Rinse Eyes for 15 min eye_contact->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Decision tree for emergency response to exposure.

4.2 Spill Response

  • Small Spills: Ensure adequate ventilation. Evacuate unnecessary personnel. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and collect it in a suitable, closed container for disposal. [3]* Large Spills: Evacuate the area. Prevent the spill from entering drains. Contact emergency services and your institution's environmental health and safety department.

Chapter 5: Synthesis and Handling Protocols

While a specific protocol for the synthesis of this compound is not detailed in the search results, a general approach for the synthesis of 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with an amine. [2] 5.1 General Synthetic Protocol for 4-Aminoquinoline Derivatives

This protocol is a generalized procedure and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-chloro-7,8-dimethylquinoline precursor in a suitable solvent.

  • Addition of Amine: Add the aminating agent (e.g., ammonia, an amine salt) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, an extractive work-up may be necessary. [7]5. Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography. [7][8] Important Considerations:

  • All steps of this synthesis must be performed in a chemical fume hood.

  • The choice of solvent, temperature, and reaction time will depend on the specific reactivity of the starting materials.

  • Characterization of the final product should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. [1]

Conclusion

This compound is a valuable compound for research and development, but it requires careful handling due to its potential hazards. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can work with this compound safely and effectively. Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.

References

  • Jubilant Ingrevia. (2021, February 5). 4-(Dimethylamino)
  • Sigma-Aldrich. (2025, November 6).
  • Unknown Source. (2010, January 4).
  • Greenbook.net. (n.d.). SAFETY DATA SHEET MCP AMINE 4. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • Greenbook.net. (2018, February 15).
  • Wil-Kil Pest Control. (n.d.).
  • Thermo Fisher Scientific. (2025, September 19).
  • Chemtron Supply Corporation. (2015, June 11).
  • Amazon S3. (2020, May 6).
  • Unknown Source. (n.d.).
  • Manivel, P., et al. (n.d.). 2,4-Dichloro-7,8-dimethylquinoline. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025, September 30). (PDF)
  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • Kumar, A., et al. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 7-Amino-2,4-dimethyl-quinoline | C11H12N2 | CID 23296394. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-2,8-dimethylquinolin-4-ol | C11H10ClNO | CID 339445. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for 4-chloro-N,N-dimethylquinolin-7-amine in Chemical Research and Drug Development.
  • SciSpace. (n.d.).
  • PubChem. (n.d.). Quinoline | C9H7N | CID 7047. NIH. Retrieved from [Link]

  • Benchchem. (n.d.). Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol.
  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • Benchchem. (n.d.). Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile.
  • Cheméo. (n.d.). Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8). Retrieved from [Link]

  • PubMed. (2016, October 12). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

Sources

Predicted Mechanism of Action of 7,8-Dimethylquinolin-4-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7,8-Dimethylquinolin-4-amine (CAS: 948293-29-6) represents a specialized scaffold within the 4-aminoquinoline family.[1] While its structural analogs (e.g., chloroquine, amodiaquine) are established antimalarials, the specific 7,8-dimethyl substitution pattern confers distinct physicochemical properties—namely increased lipophilicity and steric bulk at the quinoline benzenoid ring.[1]

This technical guide synthesizes current Structure-Activity Relationship (SAR) data to predict the compound's mechanism of action (MoA).[1] Unlike the classical 7-chloro-substituted analogs which target heme polymerization, This compound is predicted to function primarily as a hydrophobic anchor for protein binding interfaces , specifically targeting the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) and the ATP-binding pockets of specific tyrosine kinases.[1][2]

Part 1: Predicted Pharmacodynamics & Molecular Interactions[1][2][3]

Primary Predicted Mechanism: AChE Peripheral Site Anchoring

Research into hybrid reactivators for organophosphate poisoning identifies the 4-aminoquinoline core as a critical "Peripheral Site Ligand" (PSL).[1]

  • The Target: Human Acetylcholinesterase (hAChE).[1][3]

  • The Mechanism: The 7,8-dimethylquinoline moiety does not enter the catalytic triad directly.[1] Instead, it binds to the Peripheral Anionic Site (PAS) located at the entrance of the enzyme's active site gorge.[1]

  • Molecular Interaction:

    • 
      -
      
      
      
      Stacking:
      The aromatic quinoline ring engages in stacking interactions with Trp286 at the PAS.[1]
    • Hydrophobic Locking: The 7,8-dimethyl groups provide additional hydrophobic contacts with the residues lining the gorge entry (e.g., Tyr72, Tyr124), stabilizing the ligand-enzyme complex.[1]

    • Functional Outcome: By anchoring at the PAS, the molecule can serve as a delivery platform for attached nucleophiles (in hybrid drug design) or act as an allosteric modulator, altering the entry/exit dynamics of the substrate (acetylcholine).[1]

Secondary Predicted Mechanism: ATP-Competitive Kinase Inhibition

The 4-aminoquinoline scaffold is a privileged structure for kinase inhibition (e.g., Bosutinib analogs).[1]

  • The Target: Tyrosine Kinases (e.g., EGFR, Src family).[1]

  • Binding Mode (Type I Inhibitor):

    • H-Bond Acceptor: The Quinoline N1 nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met793 in EGFR).[1]

    • H-Bond Donor: The C4-amino group donates a hydrogen bond to the backbone carbonyl of the hinge.[1]

    • Selectivity Filter: The 7,8-dimethyl substitution projects into the hydrophobic pocket I or II (depending on conformation).[1] The steric bulk of the 8-methyl group restricts rotation, potentially enhancing selectivity for kinases with larger "gatekeeper" regions while clashing with those having restricted access.[1]

Comparative SAR: The Antimalarial "Loss of Activity"

It is critical to note where the mechanism diverges from established drugs.[1][4]

  • Classical Mechanism: Chloroquine (7-chloro) inhibits hemozoin formation via

    
    -
    
    
    
    stacking with heme.[1][2]
  • 7,8-Dimethyl Prediction: SAR studies indicate that substitution at the 8-position (methyl) often leads to a complete loss of antimalarial activity .[1]

    • Causality: The 8-methyl group introduces steric hindrance that disrupts the planar stacking required to intercalate into the heme dimer.[1] Furthermore, the lack of an electron-withdrawing group at C7 (like Chlorine) raises the pKa of the quinoline nitrogen, altering the pH-trapping efficiency in the parasite's digestive vacuole.[1]

Part 2: Visualization of Signaling & Interaction

The following diagram illustrates the dual-pathway prediction: the confirmed utility as an AChE anchor and the predicted kinase inhibitory potential.[1]

MoA_Pathways cluster_AChE Pathway A: AChE Modulation cluster_Kinase Pathway B: Kinase Inhibition Compound This compound PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) Compound->PAS Hydrophobic Anchoring (π-π Stacking) Hinge ATP Binding Pocket (Hinge Region) Compound->Hinge H-Bonding (N1, 4-NH2) Hydrophobic Hydrophobic Pocket (7,8-Me Interaction) Compound->Hydrophobic Van der Waals Allosteric Allosteric Conformational Change PAS->Allosteric Blockade Substrate Entry Blockade (Steric Occlusion) Allosteric->Blockade Signal Phosphorylation Blockade Hinge->Signal Hydrophobic->Signal

Caption: Dual-mechanistic pathway predicting AChE Peripheral Site occlusion (solid lines) and ATP-competitive kinase inhibition (dotted lines).[1][2]

Part 3: Experimental Validation Protocols

To validate these predictions, the following self-validating experimental workflows are required.

Protocol A: Surface Plasmon Resonance (SPR) for AChE Binding

Objective: Quantify binding affinity (


) to the Peripheral Anionic Site.[1]
  • Sensor Chip Preparation:

    • Immobilize Recombinant Human AChE (rhAChE) onto a CM5 sensor chip using amine coupling (EDC/NHS chemistry).

    • Control Channel: Activate and block a reference channel without enzyme to account for non-specific binding.[1][2]

  • Compound Injection:

    • Prepare this compound in running buffer (HBS-EP+, 5% DMSO to solubilize the lipophilic core).

    • Inject a concentration series (e.g., 0.1

      
      M to 100 
      
      
      
      M) at 30
      
      
      L/min.[1]
  • Competition Assay (Validation Step):

    • Co-inject with Propidium Iodide (a known PAS-specific ligand).[1][2]

    • Success Metric: If this compound competes for the PAS, the binding signal of Propidium Iodide will decrease in a dose-dependent manner.[1][2]

Protocol B: In Silico Molecular Docking (Pre-Lab Validation)

Objective: Map the specific residue interactions of the 7,8-dimethyl group.

  • Protein Prep: Retrieve PDB structures for AChE (e.g., 4EY7 ) and EGFR (e.g., 1M17 ).[1][2] Remove water molecules; add polar hydrogens.[1]

  • Ligand Prep: Generate 3D conformers of this compound. Calculate partial charges (Gasteiger).

  • Grid Generation:

    • AChE: Center grid on Trp286 (PAS).[1]

    • EGFR:[1][5] Center grid on the ATP-binding hinge.[1]

  • Docking Execution: Use AutoDock Vina or Glide (Schrödinger).[1]

  • Scoring: Analyze the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (binding energy).[1] A score < -7.0 kcal/mol indicates plausible binding.[1][2] Look specifically for steric clashes  at the 8-methyl position in the kinase gatekeeper region.[1]
    
Quantitative Data Summary: Predicted vs. Reference
FeatureThis compoundChloroquine (Reference)Mechanistic Implication
C7 Substituent Methyl (-CH3)Chlorine (-Cl)Reduced electron withdrawal; higher pKa (N1).[1]
C8 Substituent Methyl (-CH3)Hydrogen (-H)Steric Clash: Prevents heme capping.[1][2]
Lipophilicity (cLogP) ~2.8 (Predicted)~4.6Moderate membrane permeability; good CNS penetration potential.[1][2]
Primary Target AChE (PAS) / Kinase (ATP)Heme PolymeraseShift from anti-infective to neurological/oncological profile.[1][2]

References

  • University of Southampton Research Repository. (2019).[1] Development of hybrid reactivators for OP-inhibited hAChE. (Describes the synthesis and use of this compound as a building block for AChE ligands).

  • BenchChem. (2025).[1][5][6][7][8] Structure-Activity Relationships of 4-Aminoquinoline Antiplasmodials. (Details the loss of antimalarial activity associated with 8-position substitution). [1]

  • National Institutes of Health (NIH). (2025).[1] Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs. (Provides SAR context for quinoline ring substitutions).

  • ResearchGate. (2025). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials: The Role of the Group at the 7-Position. (Explains the electronic requirements for heme binding).

Sources

An In-depth Technical Guide to the In Silico Modeling of 7,8-Dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the in silico modeling of 7,8-Dimethylquinolin-4-amine, a promising scaffold in medicinal chemistry. As direct experimental data for this specific molecule is limited, we will leverage the known biological activities of analogous quinoline derivatives to construct a robust and scientifically rigorous computational workflow. This document is designed to be a practical resource, elucidating not just the "how" but also the critical "why" behind each methodological choice, ensuring a self-validating and insightful research cascade.

The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The power of in silico modeling lies in its ability to rapidly and cost-effectively generate testable hypotheses about the bioactivity of novel molecules like this compound, thereby accelerating the drug discovery process.[2]

Part 1: Target Identification and Hypothesis Generation

The foundational step in any drug discovery project is the identification of a biological target. For a novel compound like this compound, where the primary targets are not yet elucidated, a systematic in silico target fishing approach is paramount. This process aims to identify potential protein partners for our query molecule from the vastness of the proteome.[3][4]

Ligand-Based Target Prediction

Ligand-based methods leverage the principle of "guilt-by-association": if a molecule is structurally similar to known active compounds, it is likely to share similar biological targets.

  • Ligand Preparation:

    • The 3D structure of this compound is generated using a molecular builder such as MarvinSketch or Avogadro.

    • Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Database Selection:

    • Utilize a comprehensive bioactivity database such as ChEMBL, which contains a vast collection of compounds with known biological activities.[5][6]

  • Similarity Search:

    • Perform a 2D and 3D similarity search against the ChEMBL database using the prepared structure of this compound as the query. Tanimoto coefficient is a commonly used metric for assessing 2D similarity.

    • Analyze the top-ranking similar compounds and their annotated biological targets. This will provide a preliminary list of potential targets.

  • Pharmacophore Model Generation:

    • Based on the identified active analogs, generate a 3D pharmacophore model. This model represents the essential steric and electronic features required for binding to a specific target.[7] Tools like PharmaGist or LigandScout can be employed for this purpose.

    • The pharmacophore model typically includes features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

  • Virtual Screening:

    • Use the generated pharmacophore model to screen large compound libraries (e.g., ZINC database) to identify other diverse scaffolds that may also interact with the putative target.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking, or inverse virtual screening, involves docking the small molecule of interest against a library of protein structures to predict its most likely binding partners.

  • Protein Target Library Preparation:

    • Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library can be a curated set of known drug targets or a broader representation of the human proteome.

    • Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

  • Ligand Preparation:

    • Prepare the 3D structure of this compound as described in the ligand-based protocol.

  • Docking Simulation:

    • Utilize a high-throughput docking program like AutoDock Vina or Glide to dock the ligand into the binding site of each protein in the library.[8][9]

    • The binding site can be defined based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

  • Scoring and Ranking:

    • Rank the protein targets based on the predicted binding affinity (docking score) of this compound.

    • Prioritize targets that consistently show favorable docking scores across multiple conformations of the ligand.

  • Post-Docking Analysis:

    • Visually inspect the top-ranking protein-ligand complexes to assess the plausibility of the binding mode. Analyze key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

Hypothesis Consolidation and Target Selection

The final step in target identification is to integrate the results from both ligand-based and structure-based approaches. A high-confidence target will ideally be identified by both methods. For the purpose of this guide, let us hypothesize that our in silico target fishing campaign has identified Proto-oncogene tyrosine-protein kinase Src as a high-probability target for this compound, given the known role of quinoline derivatives as kinase inhibitors.

Part 2: Molecular Docking and Binding Mode Analysis

With a putative target identified, the next step is to perform a detailed molecular docking study to predict the precise binding mode and affinity of this compound to Src kinase.

G cluster_0 Target Identification cluster_1 In Silico Modeling Workflow Ligand-Based Ligand-Based Similarity Search Similarity Search Ligand-Based->Similarity Search Pharmacophore Modeling Pharmacophore Modeling Similarity Search->Pharmacophore Modeling Hypothesis Hypothesis Pharmacophore Modeling->Hypothesis Structure-Based Structure-Based Reverse Docking Reverse Docking Structure-Based->Reverse Docking Reverse Docking->Hypothesis Molecular Docking Molecular Docking Hypothesis->Molecular Docking Binding Mode Analysis Binding Mode Analysis Molecular Docking->Binding Mode Analysis Molecular Dynamics Molecular Dynamics Binding Mode Analysis->Molecular Dynamics ADMET Prediction ADMET Prediction Molecular Dynamics->ADMET Prediction Lead Optimization Lead Optimization ADMET Prediction->Lead Optimization

Caption: High-level overview of the in silico modeling workflow.

Experimental Protocol: Molecular Docking
  • Protein and Ligand Preparation:

    • Download the crystal structure of Src kinase from the PDB (e.g., PDB ID: 2SRC).

    • Prepare the protein by removing water molecules, adding hydrogens, and assigning partial charges using a tool like PDB2PQR.

    • Prepare the this compound ligand by assigning partial charges and defining rotatable bonds.

  • Grid Box Generation:

    • Define a grid box that encompasses the ATP-binding site of Src kinase. The dimensions of the grid box should be sufficient to allow the ligand to freely rotate and translate.

  • Docking Simulation:

    • Perform the docking calculation using AutoDock Vina. The software will explore different conformations and orientations of the ligand within the binding site and calculate the corresponding binding affinities.

  • Analysis of Results:

    • Analyze the output file, which will contain a ranked list of binding poses and their corresponding predicted binding affinities (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

Data Presentation: Predicted Binding Affinities
CompoundPredicted Binding Affinity (kcal/mol)
This compound-8.5
Known Src Inhibitor (e.g., Dasatinib)-10.2

Part 3: Elucidating Dynamic Behavior with Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.

G System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization Equilibration Equilibration Energy Minimization->Equilibration Production MD Production MD Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: Workflow for Molecular Dynamics (MD) simulations.

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • Use the best-ranked docked pose of the Src-ligand complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Force Field Parameterization:

    • Assign force field parameters to both the protein (e.g., AMBER ff14SB) and the ligand. For novel ligands, parameters may need to be generated using tools like the CHARMM General Force Field (CGenFF) or Antechamber.[10]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without restraints.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.

Part 4: Predicting ADMET Properties for Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[11] In silico ADMET prediction is a crucial step in the early stages of drug discovery to filter out compounds with undesirable pharmacokinetic profiles.[12]

Experimental Protocol: In Silico ADMET Prediction
  • Input Preparation:

    • Obtain the SMILES string of this compound.

  • Web Server Utilization:

    • Utilize a free and comprehensive web-based tool such as SwissADME.[4][13][14]

    • Input the SMILES string into the server.

  • Analysis of Predicted Properties:

    • The server will provide predictions for a wide range of physicochemical and pharmacokinetic properties.

Data Presentation: Predicted ADMET Properties
PropertyPredicted Value for this compoundFavorable Range
Molecular Weight ( g/mol )172.23< 500
LogP (Lipophilicity)2.5< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
Lipinski's Rule of Five0 Violations0 Violations
GI AbsorptionHighHigh
Blood-Brain Barrier PermeantYes-
P-glycoprotein SubstrateNoNo
CYP1A2 InhibitorYesNo
CYP2C9 InhibitorNoNo
CYP2C19 InhibitorNoNo
CYP2D6 InhibitorYesNo
CYP3A4 InhibitorNoNo

Interpretation: The predicted ADMET profile suggests that this compound has good drug-like properties according to Lipinski's Rule of Five and is likely to have high gastrointestinal absorption. However, potential inhibition of cytochrome P450 enzymes (CYP1A2 and CYP2D6) should be noted and may require further investigation and optimization.

Conclusion

This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically progressing from target identification to molecular docking, molecular dynamics, and ADMET prediction, researchers can generate robust, data-driven hypotheses to guide subsequent experimental validation. The methodologies and protocols described herein are not merely a sequence of steps but a logical framework for inquiry, grounded in the principles of computational drug discovery. The insights gained from such a study will be invaluable in unlocking the therapeutic potential of this and other novel quinoline derivatives.

References

  • Barreca, M. L., Gitto, R., Quartarone, S., De Luca, L., De Sarro, G., & Chimirri, A. (2003). Pharmacophore modeling as an efficient tool in the discovery of novel noncompetitive AMPA receptor antagonists. Journal of Chemical Information and Computer Sciences, 43(2), 651–655. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]

  • Cadeddu, M., Cadeddu, S., Laccabue, D., & Radi, M. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 22(17), 9175. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Deep Origin. (n.d.). ADMET Predictions. Retrieved from [Link]

  • EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

  • Gaulton, A., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research, 40(Database issue), D1100–D1107. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Kumar, A. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Protheragen. (n.d.). ADMET Prediction. Retrieved from [Link]

  • ResearchGate. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]

  • SwissADME. (n.d.). Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Lee, J., et al. (2016). CHARMM-GUI Ligand Reader & Modeler for CHARMM force field generation of small molecules. Journal of computational chemistry, 38(21), 1879–1886. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33–38. [Link]

  • Phillips, J. C., et al. (2005). Scalable molecular dynamics with NAMD. Journal of computational chemistry, 26(16), 1781–1802. [Link]

  • Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of chemical physics, 79(2), 926–935. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671–690. [Link]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739–1749. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]

  • Dolinsky, T. J., Nielsen, J. E., McCammon, J. A., & Baker, N. A. (2004). PDB2PQR: an automated pipeline for the setup of Poisson-Boltzmann electrostatics calculations. Nucleic acids research, 32(Web Server issue), W665–W667. [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157–1174. [Link]

  • Daina, A., & Zoete, V. (2017). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117–1121. [Link]

  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of chemical information and modeling, 45(1), 177–182. [Link]

  • Papadatos, G., et al. (2015). ChEMBL web services: streamlining access to drug discovery data and utilities. Nucleic acids research, 43(W1), W612–W620. [Link]

  • Lavecchia, A., & Di Giovanni, C. (2013). Virtual screening strategies in drug discovery: a critical review. Current medicinal chemistry, 20(23), 2839–2860. [Link]

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews. Drug discovery, 2(3), 192–204. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. [Link]

  • Kar, S., & Roy, K. (2013). Molecular dynamics simulation in CADD: a review of the applications of the method in drug discovery. Molecular simulation, 39(14-15), 1236–1262. [Link]

  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC biology, 9, 71. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26. [Link]

  • Drug Target Review. (2021). Accelerating drug discovery with disruptive computational methods. Retrieved from [Link]

Sources

Strategic Sourcing and Quality Validation of 7,8-Dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7,8-Dimethylquinolin-4-amine (CAS: Variable based on salt/hydration, typically derived from 6644-38-8 parent core) is a critical heterocyclic building block employed in the synthesis of next-generation Potassium-Competitive Acid Blockers (P-CABs) , antimalarial agents , and specific Tyrosine Kinase Inhibitors (TKIs) .

Unlike commoditized solvents or reagents, this molecule presents a unique supply chain challenge: Regioisomerism . The synthetic pathways used to generate the dimethylquinoline core (e.g., Skraup or Combes synthesis) frequently yield mixtures of 7,8-, 5,8-, and 6,7-dimethyl isomers that are difficult to separate via standard flash chromatography.

This guide provides a technical framework for sourcing this material, validating its structural integrity, and managing the risks associated with its commercial supply.

Part 1: Chemical Profile & Therapeutic Relevance[1][2][3][4][5][6]

Structural Identity

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry. The specific methylation pattern at positions 7 and 8 imparts unique lipophilicity and steric hindrance, often used to modulate metabolic stability (blocking P450 oxidation sites) or improve binding affinity in hydrophobic pockets of target enzymes.

PropertySpecificationCritical Note
IUPAC Name This compoundDistinct from 4-amino-2,3-dimethylquinoline
Molecular Formula C₁₁H₁₂N₂MW: 172.23 g/mol
Key Functionality 4-Amino groupPrimary nucleophile for SNAr or coupling reactions
Solubility DMSO, Methanol, dilute acidPoor solubility in neutral water
pKa ~9.2 (Ring N), ~5.5 (Amino)Highly basic; often supplied as HCl salt
The "Isomer Trap"

In commercial manufacturing, the precursor 2,3-dimethylaniline is often cyclized to form the quinoline ring. Depending on the method (e.g., Gould-Jacobs), cyclization can occur at either the 6-position (yielding the desired 7,8-product) or the 2-position (yielding the 5,6- isomer, though steric hindrance usually disfavors this, other rearrangements can lead to 5,8-dimethyl impurities).

The risk: Many "in-stock" suppliers rely on bulk manufacturers who may not perform rigorous regioisomer analysis. Receiving a batch with 5% of the wrong isomer can derail an entire SAR (Structure-Activity Relationship) study.

Part 2: The Supply Landscape

The market for this compound is bifurcated into Catalog Aggregators and Specialized Synthesis Houses .

Supplier Categorization
Supplier TierTypical ProfileRecommended ForRisk Factor
Tier 1: Catalog Giants (e.g., BLD Pharm, Enamine)High stock reliability, internal QC data available.Pilot scale (mg to g), rapid SAR iteration.Low. They usually verify structure via NMR.
Tier 2: Aggregators (e.g., MolPort, BenchChem)"Virtual" inventory. They source from Tier 3 labs.Price comparison, finding rare stock.Medium. You rely on the third-party's COA.
Tier 3: Bulk CMOs (e.g., eChemi listed vendors)Multi-kg capability, lower cost/gram.Process development, GMP manufacturing.High. Requires independent 3rd-party validation.
Sourcing Decision Matrix

The following logic flow dictates the optimal sourcing strategy based on project phase and purity requirements.

SourcingStrategy Start Requirement Definition QtyCheck Quantity Needed? Start->QtyCheck PurityCheck Isomer Purity Critical? QtyCheck->PurityCheck < 100g Bulk Tier 3 Bulk Supplier (Request 3-Batch Validation) QtyCheck->Bulk > 1kg Catalog Tier 1 Supplier (BLD Pharm / Enamine) Order 1-5g PurityCheck->Catalog Standard (>95%) Custom Custom Synthesis (WuXi / PharmBlock) Request Specific Route PurityCheck->Custom Ultra-High (>99.5% Regio-pure) QC_Hold MANDATORY: Internal QC (qNMR) Catalog->QC_Hold Custom->QC_Hold Bulk->QC_Hold

Figure 1: Strategic sourcing decision tree emphasizing the mandatory internal QC hold regardless of the supplier source.

Part 3: Technical Validation Protocols

As a scientist, you must treat the Certificate of Analysis (COA) as a claim, not a fact. The following protocols are designed to validate the specific identity of this compound.

Protocol A: Regioisomer Discrimination via ¹H-NMR

Standard 1D NMR is often insufficient to distinguish methyl isomers if peaks overlap. You must analyze the coupling constants in the aromatic region.

  • Instrument: 400 MHz or higher.[1][2]

  • Solvent: DMSO-d₆ (CDCl₃ may cause aggregation).

  • Key Diagnostic Signals:

    • H-5 and H-6 Protons: Look for an AB system (two doublets) with a coupling constant of J ≈ 8.5–9.0 Hz (ortho-coupling).

    • Differentiation: If you have the 5,8-dimethyl isomer, the protons at H-6 and H-7 will also show ortho-coupling, but the chemical shift environment will differ due to the proximity of the 4-amino group.

    • NOE (Nuclear Overhauser Effect): Irradiate the methyl groups.

      • 7-Me: Should show NOE to H-6 and 8-Me.

      • 8-Me: Should show NOE to 7-Me but NO NOE to the H-5 or H-6 protons (unless long-range).

      • Crucial Check: If the "8-Me" shows NOE to the H-2/H-3 region or H-5, you likely have a different isomer.

Protocol B: HPLC Purity Profiling

Standard C18 gradients often co-elute structural isomers. Use a Phenyl-Hexyl column for better pi-pi selectivity.

Method Parameters:

  • Column: XBridge Phenyl-Hexyl (4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10). Basic pH keeps the amine deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254nm and 280nm.

Acceptance Criteria:

  • Main peak area > 98.0%.

  • No single impurity > 0.5% (specifically looking for the "shoulder" peaks indicative of isomers).

Part 4: Experimental Workflow (Synthesis & QC)

If commercial stock is unavailable or fails QC, the material can be synthesized. The Gould-Jacobs reaction is the preferred route for scale, but the Combes synthesis is common for libraries.

SynthesisFlow Aniline 2,3-Dimethylaniline Enamine Enamine Intermediate Aniline->Enamine + EMME, 110°C EMME Diethyl ethoxymethylenemalonate EMME->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Quinolone 4-Hydroxy-7,8-dimethylquinoline Cyclization->Quinolone Chlorination POCl3 Chlorination Quinolone->Chlorination ChloroInt 4-Chloro-7,8-dimethylquinoline Chlorination->ChloroInt Amination Ammonia/Phenol (Nucleophilic Subst.) ChloroInt->Amination Final This compound Amination->Final

Figure 2: Synthetic pathway via the Gould-Jacobs protocol. Note that the cyclization step is the critical point for isomer formation.

Handling & Stability
  • Storage: Hygroscopic. Store at +4°C under inert atmosphere (Argon/Nitrogen).

  • Safety: Irritant. Potential mutagen (like many aminoquinolines). Handle in a fume hood.

  • Reactivity: The 4-amino group is weakly nucleophilic compared to aliphatic amines but can be acylated or alkylated under forcing conditions.

References

  • BenchChem. (2025).[3] 4-Chloro-N,N-dimethylquinolin-7-amine and related 4-aminoquinoline derivatives: Technical Specifications and Safety Data. Retrieved from

  • National Institutes of Health (NIH) - PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies and medicinal applications. PubMed Central. Retrieved from

  • Smolecule. (2025).[2] 8-Quinolinamine, 3,4-dimethyl- and related dimethylquinoline isomers: Catalog and Properties. Retrieved from

  • BLD Pharm. (2025). Product Analysis: 4-Chloro-N,N-dimethylquinolin-7-amine (CAS 178984-46-8).[4][3][5] Retrieved from

  • Brieflands. (2025). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline... as a Key Starting Material. (Demonstrates the difficulty of methyl-quinoline regioselectivity). Retrieved from

Sources

Methodological & Application

Application Note: Scalable Synthesis of 7,8-Dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-validated protocol for the synthesis of 7,8-dimethylquinolin-4-amine , a critical pharmacophore in the development of kinase inhibitors, gastric acid secretion inhibitors (P-CABs), and antimalarial analogs.[1]

Unlike generic quinoline syntheses, this protocol specifically addresses the steric constraints imposed by the ortho-methyl group at the 8-position. We utilize a modified Gould-Jacobs reaction sequence, favored for its superior regiocontrol compared to the Skraup or Combes syntheses, which often yield intractable isomer mixtures when applied to 2,3-disubstituted anilines.[1]

Core Chemical Logic[1]
  • Starting Material: 2,3-Dimethylaniline (2,3-Xylidine).[1]

  • Regioselectivity: The steric block at the C2 position of the aniline forces cyclization exclusively at the C6 position, guaranteeing the 7,8-dimethyl substitution pattern in the final quinoline ring.[1]

  • Activation: The 4-hydroxy intermediate is converted to a 4-chloro derivative to activate the position for nucleophilic aromatic substitution (

    
    ).
    

Retrosynthetic Analysis & Pathway

The synthesis is divided into three critical phases. The choice of the EMME (Diethyl ethoxymethylenemalonate) route over the Conrad-Limpach method is driven by the requirement for the 4-functionalized product rather than the 2-functionalized isomer.

Reaction Scheme Visualization

Synthesispathway SM 2,3-Dimethylaniline (Start) Inter1 Enamine Intermediate (Diethyl 2-(((2,3-dimethylphenyl) amino)methylene)malonate) SM->Inter1 EMME, 110°C -EtOH Inter2 4-Hydroxyquinoline Ester (Cyclized) Inter1->Inter2 Dowtherm A, 250°C Thermal Cyclization Inter3 7,8-Dimethylquinolin-4-ol (Decarboxylated) Inter2->Inter3 NaOH, then HCl Hydrolysis/Decarboxylation Inter4 4-Chloro-7,8-dimethylquinoline (Activated) Inter3->Inter4 POCl3, Reflux Chlorination Product This compound (Target) Inter4->Product NH3/EtOH, 130°C Autoclave (SnAr)

Caption: Step-wise synthetic workflow from 2,3-dimethylaniline to the target 4-aminoquinoline.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Gould-Jacobs Cyclization)[1]

Objective: Synthesize 7,8-dimethylquinolin-4-ol. Critical Quality Attribute (CQA): Complete removal of ethanol during condensation to drive equilibrium.

Step 1.1: Condensation[1]
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents:

    • 2,3-Dimethylaniline (12.1 g, 100 mmol)[1]

    • Diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol)[1]

  • Procedure:

    • Mix reagents neat (no solvent required initially).

    • Heat to 110–120°C for 2 hours.

    • Mechanistic Insight: The reaction is driven by the elimination of ethanol. The Dean-Stark trap is optional if open to air, but applying a weak vacuum (approx. 200 mbar) towards the end helps remove residual ethanol and solidifies the enamine intermediate.

    • Checkpoint: The mixture should solidify upon cooling. Recrystallize from hexane/ethanol if purity <95% by HPLC.

Step 1.2: Thermal Cyclization[1]
  • Setup: 1 L 3-neck RBF equipped with a mechanical stirrer and an air condenser (wide bore).

  • Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) - 100 mL.

  • Procedure:

    • Pre-heat Dowtherm A to a rolling boil (~250°C ). Crucial: High temperature is required to overcome the activation energy of the intramolecular substitution.

    • Add the enamine intermediate (from Step 1.1) portion-wise (solid or dissolved in minimal hot Dowtherm) to the boiling solvent.

    • Safety Note: Rapid addition causes vigorous boiling of ethanol byproduct. Add slowly to prevent foam-over.

    • Maintain reflux for 30–45 minutes.

    • Cool to room temperature.[2][3][4][5] Dilute with 100 mL hexane to precipitate the product.

    • Filter the solid (Ethyl 7,8-dimethyl-4-hydroxyquinoline-3-carboxylate).[1]

Step 1.3: Saponification & Decarboxylation[1]
  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 4 hours. Acidify with HCl to precipitate the carboxylic acid.

  • Decarboxylation: Heat the dry carboxylic acid powder in a flask with a Bunsen burner or sand bath at 260–270°C until CO2 evolution ceases.

    • Alternative: Reflux in diphenyl ether again if the dry melt is too difficult to handle.

    • Yield: Expect ~60-70% over 3 steps.[5]

    • Product: 7,8-Dimethylquinolin-4-ol (Tautomer: 7,8-dimethylquinolin-4(1H)-one).[1]

Phase 2: Activation (Chlorination)[1]

Objective: Convert the unreactive hydroxyl group into a reactive chloro leaving group.

  • Reagents:

    • 7,8-Dimethylquinolin-4-ol (5.0 g, 28.8 mmol)[1]

    • Phosphorus Oxychloride (

      
      ) (20 mL, excess)[1]
      
    • Optional: Catalytic DMF (2-3 drops) to form the Vilsmeier-Haack reagent in situ.

  • Procedure:

    • Place the starting material in a dry RBF.

    • Add

      
       carefully (fume hood!).
      
    • Reflux at 110°C for 2–3 hours. The suspension will clear as the chlorinated product forms.

    • Quenching (Hazardous): Cool the mixture. Pour slowly onto 200g of crushed ice/ammonia mixture. Do not add water to the acid.

    • Neutralize to pH 8 with

      
       or 
      
      
      
      .
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over

      
       and concentrate.
      
    • Product: 4-Chloro-7,8-dimethylquinoline.[1]

Phase 3: Amination (Nucleophilic Displacement)[1]

Objective: Install the primary amine. Challenge: The 7,8-dimethyl substituents increase electron density slightly compared to 7-chloro analogs, potentially making the 4-position less electrophilic.[1] Harsh conditions are required.

  • Equipment: High-pressure stainless steel autoclave or heavy-walled sealed glass tube (Ace/Q-tube).

  • Reagents:

    • 4-Chloro-7,8-dimethylquinoline (2.0 g)[1]

    • Ammonia (saturated solution in Ethanol or Methanol, ~7N).[1]

    • Catalyst (Optional): Copper(I) oxide (5 mol%) can accelerate the reaction if uncatalyzed yields are low.[1]

  • Procedure:

    • Charge the vessel with the chloro-quinoline and 20 mL of

      
      /EtOH.
      
    • Seal and heat to 130–140°C for 12–18 hours.

    • Note: Standard reflux (78°C) is insufficient for this substrate.

  • Workup:

    • Cool to room temperature.[2][3][4][5] Vent carefully.

    • Evaporate solvent.[2][3]

    • Resuspend residue in water; adjust pH to >10 with NaOH.

    • Filter the precipitate or extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water or Toluene.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Mass Spec [M+H]+ = 173.1LC-MS (ESI)
1H NMR Characteristic singlets for 7-Me and 8-Me400 MHz DMSO-d6

Key NMR Features (Predicted):

  • 
     2.4-2.6 ppm: Two singlets (3H each) for methyl groups.
    
  • 
     6.5 ppm: Doublet (H3 proton), characteristic of the quinoline core.[1]
    
  • 
     8.0-8.5 ppm: Doublet (H2 proton), deshielded by ring nitrogen.[1]
    

Troubleshooting Guide

Common failure modes and their rectifications are mapped below.

Troubleshooting Start Problem Detected Issue1 Low Yield in Cyclization? Start->Issue1 Action1 Check Temp > 245°C. Ensure rapid addition. Issue1->Action1 Yes Issue2 Incomplete Chlorination? Issue1->Issue2 No Action2 Ensure dry conditions. Add cat. DMF. Issue2->Action2 Yes Issue3 No Amination Product? Issue2->Issue3 No Action3 Temp too low. Use Autoclave (140°C). Issue3->Action3 Standard Action4 Switch to Pd-catalyzed Buchwald-Hartwig. Issue3->Action4 Advanced

Caption: Decision tree for troubleshooting low yields in quinoline synthesis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1]

  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline (Protocol for EMME Cyclization/Chlorination).[1] Organic Syntheses, 28, 38.

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.[1] Durham University Publications.

  • Musonda, C. C., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.[1] Bioorganic & Medicinal Chemistry Letters, 17(17), 4733-4736.[1]

  • BenchChem. Physicochemical Properties and Biological Context of 4-chloro-N,N-dimethylquinolin-7-amine.

Sources

Step-by-Step Synthesis of Substituted Quinolin-4-amines: From Classical Cyclizations to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The quinolin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed, in-depth overview of the primary synthetic strategies for accessing substituted quinolin-4-amines. We move beyond simple procedural lists to explain the underlying chemical logic and mechanistic principles that govern these transformations. This document covers both classical, multi-step approaches commencing with the construction of a quinolin-4-one intermediate, and more direct, modern catalytic methods. Each section includes field-tested protocols, mechanistic diagrams, and comparative data to empower researchers to select and execute the optimal synthetic route for their specific target molecules.

Introduction: The Enduring Importance of the Quinolin-4-amine Core

The quinoline ring system, particularly when functionalized with an amino group at the C4 position, is a cornerstone of pharmaceutical development.[3] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets. The historical success of quinoline-based antimalarials like chloroquine has spurred decades of research, revealing that modifications to the quinoline core and the 4-amino substituent can profoundly modulate biological activity.[1][2] Consequently, robust and versatile synthetic methods are critical for generating diverse libraries of these compounds for screening and lead optimization. This guide details the most reliable and widely employed synthetic pathways.

Section 1: The Classic Two-Stage Pathway: Quinolin-4-one Synthesis & Amination

A prevalent and highly adaptable strategy involves first constructing a quinolin-4-one (the tautomer of 4-hydroxyquinoline) core, followed by its conversion to the target 4-amine. This approach allows for the separate optimization of ring formation and amine installation.

Part A: Crafting the Quinolin-4-one Nucleus

The initial cyclization is crucial for establishing the foundational quinoline structure. The choice of method depends largely on the availability of starting materials and the desired substitution pattern.

Discovered in 1887, the Conrad-Limpach synthesis remains a powerful method for producing 4-hydroxyquinolines from anilines and β-ketoesters.[4][5] The reaction is a two-step process involving an initial condensation followed by a high-temperature thermal cyclization.[4][6]

Causality and Mechanistic Insight: The reaction begins with the condensation between an aniline and a β-ketoester. The key to the subsequent cyclization is a high-temperature (typically 200-250 °C) electrocyclic ring closure.[5][6] This demanding condition is necessary to overcome the energetic barrier of the reaction. The use of a high-boiling, inert solvent like mineral oil or Dowtherm A is a critical experimental choice, as it prevents decomposition and significantly improves yields (often to over 90%) compared to solvent-free conditions.[5][6] The mechanism proceeds through a Schiff base intermediate, which undergoes keto-enol tautomerization before the rate-determining electrocyclic ring closing.[5]

Conrad_Limpach Aniline Aniline SchiffBase Schiff Base (via Condensation) Aniline->SchiffBase + H⁺, -H₂O BetaKetoester β-Ketoester BetaKetoester->SchiffBase Enol Enol Tautomer SchiffBase->Enol Tautomerization Cyclized Cyclized Intermediate (Electrocyclization) Enol->Cyclized ~250 °C (High Temp) Product 4-Hydroxyquinoline (Quinolin-4-one) Cyclized->Product - EtOH

Figure 1: General workflow of the Conrad-Limpach synthesis.

Experimental Protocol: Synthesis of 2-Methylquinolin-4-one

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction. Heat the mixture to reflux for 4-6 hours, monitoring the removal of water via a Dean-Stark trap.

  • Work-up. Once the reaction is complete (as monitored by TLC), cool the mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate can often be used in the next step without further purification.

  • Step 2: Cyclization. Add the crude enamine to a flask containing a high-boiling solvent such as Dowtherm A or mineral oil.

  • Reaction. Heat the mixture to 250 °C with vigorous stirring for 30-60 minutes. The product will often precipitate from the hot solution.

  • Isolation. Cool the reaction mixture to room temperature. Dilute with hexane to facilitate further precipitation. Collect the solid product by vacuum filtration, wash thoroughly with hexane or ether to remove the solvent, and dry to obtain the 4-hydroxyquinoline product.

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone, catalyzed by a base, to yield hydroxyquinolines.[7][8] A key feature of this reaction is that the regiochemical outcome—formation of a quinolin-4-one versus a quinolin-2-one—can be controlled by the choice of base.[6]

Causality and Mechanistic Insight: The reaction is an intramolecular aldol condensation.[6] The choice of base is the critical determinant of the product.

  • Strong Base (e.g., NaOH, KOH): A strong base preferentially deprotonates the more acidic α-proton of the ketone's methylene group. The resulting enolate then attacks the amide carbonyl, leading, after dehydration, to the desired quinolin-4-one.[6]

  • Weaker Base (e.g., Cs₂CO₃): A weaker base favors deprotonation at the amide's α-position, leading to the formation of the isomeric quinolin-2-one.[6]

This selectivity provides a powerful tool for directing the synthesis towards the desired quinoline core.

Figure 2: Regioselectivity in the Camps cyclization is dictated by base strength.

Experimental Protocol: Base-Catalyzed Synthesis of a Quinolin-4-one

  • Setup. Dissolve the starting o-acylaminoacetophenone (1.0 eq) in ethanol or a similar protic solvent in a round-bottom flask.

  • Base Addition. Prepare a solution of aqueous sodium hydroxide (e.g., 10-20%) and add it dropwise to the stirred solution at room temperature.

  • Reaction. Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Neutralization & Isolation. After completion, cool the reaction mixture in an ice bath and carefully neutralize with an acid (e.g., acetic acid or dilute HCl). The quinolin-4-one product will precipitate.

  • Purification. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization if necessary.

Part B: Conversion of Quinolin-4-ones to Quinolin-4-amines

This two-step sequence is the most common method for introducing the 4-amino group. The 4-hydroxy group is a poor leaving group and must first be converted into a more reactive electrophile, typically a halide.

Step 1: Halogenation of the 4-Hydroxy Group

Causality and Mechanistic Insight: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It effectively converts the C4-hydroxyl group (in its keto form) into an excellent leaving group, which is then displaced by a chloride ion. The reaction proceeds readily, often in neat POCl₃ or with a high-boiling solvent.

Protocol: Synthesis of 4-Chloroquinoline

  • Setup. In a fume hood, carefully add the quinolin-4-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes).

  • Reaction. Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • Quenching. After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

  • Basification & Extraction. Once the excess POCl₃ is quenched, neutralize the acidic solution by the slow addition of a base (e.g., solid NaOH, Na₂CO₃, or concentrated NH₄OH) until the pH is > 8. The 4-chloroquinoline product often precipitates as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

Causality and Mechanistic Insight: The 4-chloroquinoline is now an activated substrate for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack by an amine. The reaction is versatile and compatible with a wide range of primary and secondary amines.[1] Modern techniques like microwave irradiation can dramatically reduce reaction times from many hours to minutes and often improve yields.[1]

Protocol: Synthesis of a Substituted Quinolin-4-amine

  • Setup. Combine the 4-chloroquinoline (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent (e.g., ethanol, DMSO, or NMP) in a sealed tube or microwave vial.

  • Reaction Conditions.

    • Conventional Heating: Heat the mixture at a temperature ranging from 80 °C to 150 °C for 12-48 hours. The progress is monitored by TLC.

    • Microwave Irradiation: Heat the mixture in a microwave reactor at 140-180 °C for 20-60 minutes.[1]

  • Work-up. After cooling, dilute the reaction mixture with water and adjust the pH with a base (e.g., Na₂CO₃) to precipitate the product. Alternatively, extract the product with an organic solvent.

  • Purification. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The final substituted quinolin-4-amine can be purified by column chromatography or recrystallization.

ParameterConventional HeatingMicrowave IrradiationUltrasound
Reaction Time 12 - 48 hours20 - 60 minutes[1]Variable, often hours
Temperature 80 - 150 °C140 - 180 °C[1]Near ambient
Typical Yields Good to ExcellentGood to Excellent (often higher)[1]Good (78-81%)[1]
Scope Broad amine scope[1]Broad amine scope[1]Demonstrated with specific nucleophiles[1]
Considerations Long reaction timesRequires specialized equipmentLess common, application-specific
Table 1: Comparison of SNAr Reaction Conditions for Amination of 4-Chloroquinolines.

Section 2: Direct Construction of the Quinoline Ring - The Friedländer Annulation

The Friedländer synthesis is a direct and atom-economical method for preparing quinolines by reacting a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene ketone.[9][10]

Causality and Mechanistic Insight: This reaction is a condensation followed by a cyclizing dehydration. It can be catalyzed by either acid or base.[9][10] Two primary mechanisms are proposed: one begins with an aldol condensation between the two carbonyl partners, followed by imine formation. The alternative pathway starts with Schiff base formation between the aniline and ketone, followed by an intramolecular aldol reaction.[9] The choice of catalyst and conditions can influence which pathway predominates. This method is particularly valuable for creating highly substituted quinolines in a single step.

Friedlander_Synthesis cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First Reactant1 2-Aminobenzaldehyde Aldol_Adduct Aldol Adduct Reactant1->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Reactant1->Schiff_Base Imination -H₂O Reactant2 Ketone (with α-methylene) Reactant2->Aldol_Adduct Reactant2->Schiff_Base Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Cyclized_Intermediate Cyclized Aldol Adduct Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Product Substituted Quinoline Unsaturated_Carbonyl->Product Imination -H₂O Cyclized_Intermediate->Product -H₂O

Figure 3: The two viable mechanistic pathways of the Friedländer synthesis.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

  • Setup. In a round-bottom flask, dissolve the 2-aminobenzaldehyde or 2-aminoketone (1.0 eq) and the methylene ketone (1.0-1.2 eq) in a suitable solvent like ethanol or toluene.

  • Catalyst. Add the chosen catalyst. For base catalysis, potassium hydroxide or piperidine can be used. For acid catalysis, p-toluenesulfonic acid is common.[9]

  • Reaction. Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

  • Isolation. Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification. Purify the residue by dissolving it in an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over Na₂SO₄, and concentrating. Final purification is typically achieved via column chromatography.

Section 3: Modern Palladium-Catalyzed Strategies

Recent advances in organometallic chemistry have provided powerful new tools for quinoline synthesis, offering alternative pathways that can provide unique substitution patterns or milder reaction conditions.

A recently developed and highly innovative strategy allows for the synthesis of quinolin-4-amines from 2,3-dihydroquinolin-4(1H)-ones.[1] This method combines the amination and aromatization steps into a single, elegant transformation.

Causality and Mechanistic Insight: This reaction utilizes a palladium(II) catalyst, such as Pd(OAc)₂, in the presence of an oxidant like Cu(OAc)₂.[1] The reaction proceeds through the formation of an enamine intermediate between the dihydroquinolinone and the desired amine. The palladium catalyst then facilitates an oxidative dehydrogenation, leading to the aromatic quinolin-4-amine product. The use of a ligand like 1,10-phenanthroline is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[1] This approach is notable for its excellent functional group tolerance and its ability to construct important drug molecules like chloroquine in good yields.[1]

Experimental Protocol: Pd-Catalyzed Dehydrogenative Amination

  • Setup. To an oven-dried Schlenk tube or vial, add the 2,3-dihydroquinolin-4(1H)-one (1.0 eq), the desired amine (1.2 eq), Pd(OAc)₂ (catalyst, e.g., 5 mol%), Cu(OAc)₂ (oxidant, e.g., 2.0 eq), and 1,10-phenanthroline (ligand, e.g., 10 mol%).

  • Solvent. Add pivalic acid as the solvent.[1]

  • Atmosphere. Evacuate and backfill the tube with oxygen (using an oxygen-filled balloon).

  • Reaction. Heat the mixture at 140 °C for 4-12 hours.[1]

  • Work-up. After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove metal residues.

  • Purification. Wash the filtrate with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The synthesis of substituted quinolin-4-amines is a well-established field with a rich variety of methodologies available to the modern chemist. For constructing diverse libraries, the classical two-stage approach of building a quinolin-4-one via the Conrad-Limpach or Camps cyclizations, followed by halogenation and SNAr, offers unparalleled flexibility and reliability. For more direct access to complex quinolines, the Friedländer annulation provides an efficient one-pot solution. Finally, emerging palladium-catalyzed methods, such as dehydrogenative amination, are pushing the boundaries of efficiency and substrate scope, enabling the synthesis of valuable compounds under increasingly mild conditions. The choice of strategy will ultimately be guided by the specific substitution pattern of the target molecule, starting material availability, and the desired scale of the reaction.

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Name Reaction. (n.d.). Camps Quinoline Synthesis. Retrieved from [Link]

  • Stalinska, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]

  • Stalinska, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Precision Chemistry. Retrieved from [Link]

  • Li, J., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]

  • Carral-Menoyo, P., et al. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Nanja, P. (2009). Conrad-Limpach Reaction. Cambridge University Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Camps' cyclization. Retrieved from [Link]

Sources

Application Note: High-Purity HPLC Analysis of 7,8-Dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 7,8-Dimethylquinolin-4-amine . As a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan Fumarate , the purity of this amine directly impacts the safety and efficacy of the final pharmaceutical product.

The guide addresses the primary analytical challenge: Peak Tailing . Due to the basicity of the 4-aminoquinoline moiety, this molecule exhibits strong secondary interactions with residual silanols on traditional silica columns. We present two validated approaches:

  • Method A (Recommended): A mid-pH strategy using hybrid-particle technology to ensure superior peak symmetry.

  • Method B (Traditional): A low-pH ion-suppression strategy for standard QC environments.[1]

Molecular Profile & Analytical Challenges

To design a self-validating method, one must understand the analyte's behavior in solution.

  • Chemical Structure: The molecule consists of a quinoline ring substituted with methyl groups at positions 7 and 8, and a primary amine at position 4.

  • Basicity (pKa): The ring nitrogen typically has a pKa

    
     4-5, while the exocyclic amine has a pKa 
    
    
    
    8-9.[1] At neutral pH, the molecule is positively charged.
  • The "Silanol Effect": On standard C18 columns, the protonated nitrogen interacts electrostatically with ionized residual silanols (

    
    ), causing severe peak tailing (
    
    
    
    ) and retention time instability.[1]
Diagram 1: Analytical Workflow

AnalyticalWorkflow Sample Raw Material (this compound) Prep Sample Preparation (Dissolve in 50:50 ACN:Buffer) Sample->Prep 0.5 mg/mL Sep HPLC Separation (Hybrid C18 or Low pH) Prep->Sep Injection Detect UV Detection (230 nm / 254 nm) Sep->Detect Elution Data Data Analysis (Purity %, Tailing Factor) Detect->Data Integration

Caption: End-to-end workflow for the purity analysis of this compound.

Protocol A: Optimized Hybrid Method (Recommended)

This method utilizes a Core-Shell Hybrid particle column.[1] These columns are designed to be stable at higher pH levels and have reduced silanol activity, offering the sharpest peak shapes for basic amines without the need for ion-pairing reagents.

Chromatographic Conditions
ParameterSpecificationRationale
Column Kinetex EVO C18 (or Waters XBridge C18)150 x 4.6 mm, 5 µmHybrid particles resist high pH degradation and minimize silanol interactions.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 6.5 pH 6.5 is close to neutral but ensures stability; hybrid columns tolerate this well.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic quinoline rings.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 35°CImproves mass transfer and reduces backpressure.
Detection UV @ 230 nm Max absorption for Vonoprazan-related intermediates; 254 nm is secondary.[1]
Injection Vol. 5 - 10 µLPrevent mass overload which causes fronting.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
15.03070
20.03070
20.18515
25.08515
Buffer Preparation (pH 6.5)[1]
  • Dissolve 2.72 g of Monobasic Potassium Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Adjust pH to 6.5 ± 0.05 using dilute Potassium Hydroxide (KOH) or Phosphoric Acid.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane.

Protocol B: Traditional QC Method (Low pH)[1]

Use this method if hybrid columns are unavailable. It relies on Low pH (< 3.0) to protonate surface silanols (


), preventing them from interacting with the positively charged analyte.[1]
Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (or equivalent)250 x 4.6 mm, 5 µmHigh carbon load, end-capped silica column.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 Low pH suppresses silanol ionization (

of silanols > 3.5).
Mobile Phase B Acetonitrile-
Isocratic Mode 70% Buffer : 30% ACNSimple, robust method for routine purity checks.[1]
Detection UV @ 254 nmStandard aromatic detection.

Sample Preparation

Solvent Selection: The analyte is hydrophobic but basic.

  • Diluent: 50:50 Acetonitrile : Water (or Mobile Phase).

  • Stock Solution: Weigh 25 mg of this compound into a 50 mL volumetric flask. Dissolve in 25 mL ACN, sonicate for 5 mins, and dilute to volume with water (Conc: 0.5 mg/mL).

  • Filtration: Crucial. Use 0.22 µm PTFE or Nylon syringe filters. Do not use PVDF if the sample is highly acidic, though generally safe for this molecule.

System Suitability & Troubleshooting

To ensure the data is trustworthy (Trustworthiness), the system must meet specific criteria before sample analysis.

Acceptance Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Method A) or NMT 2.0 (Method B).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • RSD of Area (n=5): < 2.0%.

Diagram 2: Troubleshooting Peak Tailing

TailingLogic Issue Problem: Peak Tailing (Tf > 1.5) Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Type Issue->Check2 Check3 Check Mass Overload Issue->Check3 Action1 If pH is 3.0-6.0: Silanols are active. Move to pH < 2.5 or > 7.0 Check1->Action1 Action2 If Standard Silica: Switch to End-capped or Hybrid (XBridge/Gemini) Check2->Action2 Action3 Dilute Sample 1:10 Check3->Action3

Caption: Decision tree for diagnosing and resolving peak tailing in aminoquinoline analysis.

Common Issues
  • Split Peaks: Often caused by dissolving the sample in 100% Acetonitrile while the mobile phase is highly aqueous. Fix: Match sample solvent to the starting mobile phase conditions.

  • Retention Time Drift: Basic amines are sensitive to slight pH changes. Fix: Ensure buffer pH is measured after adding salts but before adding organic solvents (if mixing manually), or use a precise buffer preparation protocol.

References

  • Luo, Z., et al. (2018). "Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance." Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. (2025).[2][3] "A Comparative Guide to Purity Assessment of Synthesized 4-chloro-N,N-dimethylquinolin-7-amine: HPLC vs. GC-MS." BenchChem Application Notes.

  • Phenomenex. (2025).[4] "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element.

  • PubChem. "4-Aminoquinoline Compound Summary."[1] National Library of Medicine.

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Application Notes and Protocols for Kinase Inhibitor Screening Using 7,8-Dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has therefore become a cornerstone of targeted therapy. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be the foundation of many biologically active compounds.[2] Molecules like 7,8-Dimethylquinolin-4-amine, a member of the quinoline family, represent a promising starting point for the discovery of novel kinase inhibitors due to their structural features that allow for diverse interactions with the ATP-binding pocket of kinases.

This guide provides a comprehensive framework for utilizing this compound as a model compound in a robust kinase inhibitor screening workflow. We will delve into the underlying principles of a highly sensitive luminescence-based kinase assay, provide detailed, field-proven protocols for its execution, and offer insights into the critical aspects of data analysis and interpretation, including the determination of inhibitor potency and selectivity.

Assay Principle: Quantifying Kinase Activity with the ADP-Glo™ Kinase Assay

To ascertain the inhibitory potential of this compound, we will employ the ADP-Glo™ Kinase Assay, a robust and highly sensitive method for quantifying kinase activity.[3] This assay measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[4] The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which then serves as a substrate for a luciferase enzyme, generating a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[5][6] A reduction in the luminescent signal in the presence of a test compound, such as this compound, indicates inhibition of the kinase.

Materials and Reagents

Reagent Supplier Notes
This compoundN/APrepare a 10 mM stock solution in 100% DMSO.
Recombinant Kinase (e.g., Abl1)PromegaSelect a kinase of interest for the primary screen.
Kinase-specific substratePromegaMatched to the chosen recombinant kinase.
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent and Kinase Detection Reagent.
ATP, Ultra-PurePromegaPrepare a stock solution of 10 mM in nuclease-free water.
Kinase Assay BufferPromegaTypically provided with the kinase or assay kit.
DMSO, AnhydrousSigma-AldrichFor compound dilution.
White, opaque 384-well platesCorningLow-volume, suitable for luminescence assays.
Multichannel pipettes and tipsVarious
Plate-reading luminometerVariousCapable of reading luminescence from 384-well plates.

Experimental Protocols

Protocol 1: Primary Screening of this compound

This protocol is designed for an initial single-concentration screen to identify if this compound exhibits inhibitory activity against the target kinase.

1. Reagent Preparation:

  • This compound: Prepare a working solution of 100 µM by diluting the 10 mM stock in kinase assay buffer.

  • Kinase/Substrate Mixture: Prepare a 2X working solution of the kinase and its specific substrate in kinase assay buffer. The optimal concentration of each should be determined empirically.

  • ATP Solution: Prepare a 2X working solution of ATP in kinase assay buffer. The final concentration should be at the Km for the specific kinase.

2. Assay Procedure: [7]

  • Add 2.5 µL of the 100 µM this compound working solution to the appropriate wells of a 384-well plate.

  • For positive controls (no inhibition), add 2.5 µL of kinase assay buffer containing 1% DMSO.

  • For negative controls (background), add 2.5 µL of kinase assay buffer to separate wells.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X kinase/substrate mixture to all wells except the negative controls.

  • Add 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.[6]

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.[8]

Protocol 2: IC50 Determination

If inhibitory activity is observed in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.[9]

1. Compound Dilution Series:

  • Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).[10]

  • Further dilute this series in kinase assay buffer to the desired final concentrations for the assay.

2. Assay Procedure:

  • Follow the same procedure as in Protocol 1, but instead of a single concentration, add 2.5 µL of each concentration of the this compound dilution series to the assay plate.

Data Analysis and Interpretation

Calculating Percent Inhibition

The percentage of kinase inhibition is calculated using the following formula:

Where:

  • Signal_Compound is the luminescence from wells containing this compound.

  • Signal_Positive is the luminescence from the positive control wells (no inhibitor).

  • Signal_Negative is the luminescence from the negative control wells (no kinase).

IC50 Curve Generation

Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[11] It is calculated using the means (µ) and standard deviations (σ) of the positive and negative controls:

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[12][13]

Example Data

The following table presents hypothetical data for the inhibition of Abl1 kinase by this compound.

Concentration (µM) Luminescence (RLU) % Inhibition
10015,00095.0
33.325,00091.7
11.150,00083.3
3.7100,00066.7
1.2200,00033.3
0.4280,0006.7
0.1295,0001.7
0300,0000.0
Positive Control 300,000
Negative Control 10,000
Calculated IC50 2.5 µM
Z'-Factor 0.85

Visualizing the Workflow and Biological Context

Kinase Inhibitor Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Dilution Prepare this compound Dilution Series Plate_Setup Dispense Compound and Controls into 384-well Plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reaction_Start Add Kinase/Substrate Mix and ATP to Initiate Reaction Reagent_Prep->Reaction_Start Plate_Setup->Reaction_Start Incubation_1 Incubate for 60 min at RT Reaction_Start->Incubation_1 Reaction_Stop Add ADP-Glo™ Reagent Incubation_1->Reaction_Stop Incubation_2 Incubate for 40 min at RT Reaction_Stop->Incubation_2 Signal_Generation Add Kinase Detection Reagent Incubation_2->Signal_Generation Incubation_3 Incubate for 30 min at RT Signal_Generation->Incubation_3 Read_Plate Measure Luminescence Incubation_3->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Z_Factor Calculate Z'-Factor Read_Plate->Z_Factor IC50_Curve Generate Dose-Response Curve and Determine IC50 Calculate_Inhibition->IC50_Curve

Caption: Workflow for kinase inhibitor screening.

Hypothetical Target Signaling Pathway: BCR-Abl

Should this compound prove to be an inhibitor of a clinically relevant kinase such as BCR-Abl, it would interfere with downstream signaling pathways that drive cell proliferation and survival in chronic myeloid leukemia.

G BCR_Abl BCR-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_Abl->Grb2_Sos STAT5 STAT5 BCR_Abl->STAT5 PI3K PI3K BCR_Abl->PI3K Inhibitor This compound Inhibitor->BCR_Abl Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the BCR-Abl signaling pathway.

Kinase Selectivity Profiling: A Critical Step

While identifying a potent inhibitor is a significant first step, understanding its selectivity is paramount for developing a safe and effective therapeutic.[14][15] A compound that inhibits multiple kinases may lead to off-target effects. Therefore, it is crucial to profile "hit" compounds like this compound against a panel of other kinases. This can be achieved through commercially available services or by setting up in-house kinase panels. The data from such profiling will reveal the selectivity of the compound and guide further medicinal chemistry efforts to optimize its potency and specificity.

Troubleshooting

Problem Potential Cause Solution
High variability in replicatesPipetting errors, inconsistent incubation timesEnsure proper pipette calibration and consistent timing for each step.
Low Z'-factorSmall signal window, high backgroundOptimize enzyme and substrate concentrations. Ensure purity of reagents.
No inhibition observedCompound is inactive, incorrect concentrationVerify compound integrity and concentration. Test a broader concentration range.
Luminescence signal too lowInsufficient ATP, inactive luciferaseCheck ATP concentration and the age of the Kinase Detection Reagent.

References

  • Promega ADP-Glo kinase assay. BMG LABTECH. URL: [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. URL: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC - NIH. URL: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. URL: [Link]

  • Z-factor. Wikipedia. URL: [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. URL: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. URL: [Link]

  • DOT Language. Graphviz. URL: [Link]

  • Dot Language (graph based diagrams). Medium. URL: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. URL: [Link]

  • Building diagrams using graphviz. Chad's Blog. URL: [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. URL: [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. URL: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. URL: [Link]

  • Drawing graphs with dot. Graphviz. URL: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. URL: [Link]

  • Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. URL: [Link]

  • 73 questions with answers in KINASE ASSAY. ResearchGate. URL: [Link]

  • The Z prime value (Z´). BMG LABTECH. URL: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Oxford Academic. URL: [Link]

  • Morpholine. Wikipedia. URL: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. URL: [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. URL: [Link]

  • Best way of producing high quality diagrams of signalling pathways? Reddit. URL: [Link]

  • Drawing Flow Diagrams with GraphViz. LornaJane. URL: [Link]

  • 7-Amino-2,4-dimethyl-quinoline. PubChem. URL: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. URL: [Link]

  • 8-Quinolinamine, 3,4-dimethyl-. PubChem. URL: [Link]

  • Tips for Illustrating Biological Pathways. YouTube. URL: [Link]

  • 4-Aminoquinazoline. PubChem - NIH. URL: [Link]

  • Cell signaling pathways step-by-step and templates. Mind the Graph. URL: [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. URL: [Link]

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Application Note & Protocols: A Comprehensive Guide to the Antimicrobial Screening of 7,8-Dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Quest for Novel Antimicrobials

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial effects against a variety of pathogenic bacteria and fungi.[3][4][5][6][7] The mechanism of action for many quinolone antibiotics, a well-known subclass, involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[8][9]

This application note provides a detailed guide for the preliminary antimicrobial screening of 7,8-Dimethylquinolin-4-amine , a specific quinoline derivative. While extensive data on this particular compound is emerging, its structural similarity to other biologically active quinolines suggests its potential as a novel antimicrobial agent.[10][11][12] The protocols outlined herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for assessing its efficacy. These assays are foundational in the early stages of drug discovery and are critical for determining the compound's spectrum of activity and potency.

This guide will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution, assessing antimicrobial activity through the agar well diffusion assay, and establishing the Minimum Bactericidal Concentration (MBC). Each protocol is presented with an explanation of the underlying principles to ensure both technical accuracy and a deep understanding of the experimental choices.

Part 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15][16] The broth microdilution method is a standardized and widely accepted technique for determining MIC values, offering the advantage of testing multiple concentrations simultaneously.[17][18][19] This assay is crucial for quantifying the potency of this compound.

Causality Behind Experimental Choices:
  • Choice of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most non-fastidious aerobic bacteria as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17][20] The cation adjustment (with calcium and magnesium) is critical as divalent cations can influence the activity of certain antimicrobial agents.

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This ensures that the number of bacterial cells is consistent across all wells, leading to reproducible MIC values.

  • Serial Dilutions: A two-fold serial dilution of this compound allows for a precise determination of the MIC value across a clinically and biologically relevant concentration range.

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare 2X stock solution of This compound in MHB C Dispense 100 µL of MHB into wells 2-12 of a 96-well plate A->C B Prepare standardized bacterial inoculum (0.5 McFarland) G Add 100 µL of standardized inoculum to all wells (1-12) B->G D Add 200 µL of 2X stock to well 1 C->D E Perform serial dilutions (100 µL) from well 1 to well 11 D->E F Discard 100 µL from well 11 E->F F->G H Incubate at 37°C for 18-24 hours G->H I Visually inspect for turbidity H->I J Determine MIC: Lowest concentration with no visible growth I->J

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol: Broth Microdilution
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

    • Prepare a working stock solution at twice the highest desired final concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[20]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of sterile CAMHB to wells 2 through 12. Well 12 will serve as the growth control (no compound).

    • Add 200 µL of the 2X working stock of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 11.

    • Discard the final 100 µL from well 11.

    • Add 100 µL of the diluted bacterial inoculum to all wells (1-12). This brings the final volume in each well to 200 µL and halves the concentration of the compound in each well.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[21]

Data Presentation: Example MIC Data
MicroorganismStrain IDMIC (µg/mL) of this compound
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 27853>64
Candida albicansATCC 900288

Part 2: Agar Well Diffusion Assay

The agar well diffusion assay is a qualitative or semi-quantitative method used to screen for antimicrobial activity.[22][23] It provides a visual confirmation of the compound's ability to inhibit microbial growth by observing a zone of inhibition around a well containing the compound.[24][25][26]

Causality Behind Experimental Choices:
  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for this assay due to its batch-to-batch reproducibility and its non-inhibitory effect on most common pathogens.

  • Lawn Culture: A confluent lawn of bacteria is prepared to ensure that any clear zone observed is due to the antimicrobial activity of the test compound and not a lack of bacterial growth.

  • Well Creation: Creating a well in the agar allows for the containment of a specific volume of the test compound, which then diffuses into the surrounding medium. The diameter of the resulting zone of inhibition is proportional to the compound's activity and its diffusion characteristics.

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare Mueller-Hinton Agar (MHA) plates C Inoculate MHA plate with a sterile swab to create a bacterial lawn A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Aseptically create wells (6-8 mm) in the agar C->D E Add a defined volume of This compound solution to the wells D->E F Incubate at 37°C for 18-24 hours E->F G Measure the diameter of the zone of inhibition (in mm) F->G

Caption: Workflow for the agar well diffusion assay.

Step-by-Step Protocol: Agar Well Diffusion
  • Plate Preparation:

    • Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

    • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure a confluent lawn of growth.

  • Well Creation and Compound Addition:

    • Allow the plate to dry for 5-10 minutes.

    • Using a sterile cork borer or pipette tip, create wells of 6-8 mm in diameter in the agar.

    • Carefully add a fixed volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well.

    • Include a negative control (solvent alone) and a positive control (a known antibiotic).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

Data Presentation: Example Zone of Inhibition Data
MicroorganismStrain IDConcentration of this compound (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusATCC 2921310018
Escherichia coliATCC 2592210014
Pseudomonas aeruginosaATCC 278531000
Candida albicansATCC 9002810022

Part 3: Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][27][28] This assay is a crucial follow-up to the MIC determination, as it distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Causality Behind Experimental Choices:
  • Subculturing from MIC wells: The MBC assay begins with the results of the MIC test. By subculturing from the wells that showed no visible growth, we can determine if the bacteria were simply inhibited or killed.

  • Agar Plates for Viability: Plating onto a nutrient-rich, non-selective agar medium (like MHA) allows any viable bacteria to recover and form colonies.

  • Quantification of Kill: The definition of bactericidal activity is a ≥99.9% reduction in the initial inoculum. This is a stringent and standardized measure of killing efficacy.

Experimental Workflow: MBC Determination

MBC_Determination_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation Incubation & Reading A Identify wells from MIC plate with no visible growth (at and above MIC) B Take a 10 µL aliquot from each clear well A->B C Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate B->C D Incubate MHA plate at 37°C for 18-24 hours C->D E Count the number of colonies (CFU) D->E F Determine MBC: Lowest concentration that kills ≥99.9% of the inoculum E->F

Caption: Workflow for MBC determination following an MIC assay.

Step-by-Step Protocol: MBC Determination
  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

    • Identify the MIC well and all other wells with higher concentrations of this compound that show no visible turbidity.

  • Subculturing:

    • Mix the contents of each clear well thoroughly.

    • Using a calibrated loop or pipette, take a 10 µL aliquot from each clear well.

    • Spot-plate each aliquot onto a separate, labeled section of a Mueller-Hinton Agar (MHA) plate.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • After incubation, count the number of colonies (CFU) for each plated concentration.

  • MBC Determination:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[27]

Interpreting MBC Results

The relationship between the MIC and MBC can provide insights into the nature of the antimicrobial agent's activity:

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.[29]

  • Bacteriostatic: If the MBC is significantly higher than the MIC (MBC/MIC > 4), the compound is likely bacteriostatic.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and standardized framework for the initial antimicrobial screening of this compound. By systematically determining the MIC, observing zones of inhibition, and establishing the MBC, researchers can gain a comprehensive understanding of the compound's antimicrobial potential. Positive results from these screening assays would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and testing against a broader panel of clinically relevant and drug-resistant pathogens. The versatile quinoline scaffold continues to be a promising source of new therapeutic agents, and rigorous screening is the essential first step in unlocking their potential.[2][30][31]

References

  • Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • National Institutes of Health. (2022, October 12). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Retrieved from [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • ResearchGate. (2023, October 10). (PDF) Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

  • National Institutes of Health. Mechanism of action of and resistance to quinolones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, July 1). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • National Institutes of Health. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • ResearchGate. (2023, September 30). (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Retrieved from [Link]

  • Emery Pharma. (2024, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • University of Cincinnati. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. Retrieved from [Link]

  • PubMed Central. (2024, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • Taylor & Francis. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • LinkedIn. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • National Institutes of Health. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • ResearchGate. (2015, December 15). Recent Developments on Antimicrobial Quinoline Chemistry. Retrieved from [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • PubMed. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

Sources

Application Note: Advanced Methodologies for Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore found in a vast array of antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and antineoplastic agents. Among the synthetic routes available, the Friedländer synthesis remains the most versatile for constructing polysubstituted quinolines due to its high regioselectivity and atom economy.

This guide provides a technical deep-dive into the Friedländer annulation, moving beyond textbook descriptions to practical, high-yield laboratory protocols. We address the critical instability of o-aminoaldehydes, offer a robust acid-catalyzed bench protocol, and introduce a high-throughput microwave-assisted method suitable for medicinal chemistry library generation.

Mechanistic Rationale & Reaction Logic[1][2]

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (or ketone) (1) with a carbonyl compound containing a reactive


-methylene group (2) .
The "Instability" Paradox

A major practical hurdle is the instability of the parent 2-aminobenzaldehyde, which readily undergoes self-condensation.

  • Strategic Solution: In drug development, it is standard practice to use 2-aminobenzophenones (stable) or to generate the 2-aminobenzaldehyde in situ (e.g., reduction of 2-nitrobenzaldehyde) immediately prior to condensation.

Reaction Pathway

The mechanism is generally understood as a two-stage sequence:

  • Schiff Base Formation: Acid-catalyzed formation of an imine between the amine and the ketone carbonyl.

  • Intramolecular Aldol/Dehydration: The rate-determining cyclization followed by aromatization.

FriedlanderMechanism Reactants 2-Aminobenzaldehyde + Ketone Intermediate1 Schiff Base (Imine Formation) Reactants->Intermediate1 Acid Cat. (-H₂O) Intermediate2 Enamine Tautomer Intermediate1->Intermediate2 Tautomerization Cyclization Intramolecular Aldol Condensation Intermediate2->Cyclization C-C Bond Formation Elimination Dehydration (- H₂O) Cyclization->Elimination Product Polysubstituted Quinoline Elimination->Product Aromatization

Figure 1: Step-wise mechanistic pathway of the Friedländer annulation.[1][2] The acid catalyst activates the carbonyl, facilitating the initial imine formation which anchors the two fragments for the subsequent cyclization.

Critical Parameter Optimization

Before selecting a protocol, evaluate the substrate constraints using the data below.

VariableStandard ConditionsModern/Green ConditionsImpact on Outcome
Solvent Ethanol, Toluene, Glacial Acetic AcidWater, Ionic Liquids, Solvent-FreeSolvent-free often increases reaction rate due to high concentration effects.
Catalyst Refluxing KOH (Base) or H₂SO₄ (Acid)Molecular Iodine (I₂), Silica Sulfuric Acid (SSA)Molecular Iodine (1-10 mol%) is milder and prevents polymerization of sensitive substrates.
Temperature Reflux (80–110°C)120–160°C (Microwave)Microwave irradiation reduces reaction times from hours to minutes (See Protocol B).
Stoichiometry 1:1 Equimolar1:1.2 (Ketone excess)Slight excess of the

-methylene ketone drives the equilibrium to completion.

Experimental Protocols

Protocol A: Robust Acid-Catalyzed Bench Synthesis

Best for: Large-scale synthesis (grams) where equipment is limited to standard glassware.

Reagents:

  • 2-Aminobenzophenone (1.0 equiv)[3]

  • Acetophenone derivative (1.2 equiv)

  • 
    -Toluenesulfonic acid (
    
    
    
    -TSA) (10 mol%)[3]
  • Solvent: Ethanol (Abs.)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-aminobenzophenone (5 mmol) and the ketone (6 mmol) in Ethanol (15 mL).

  • Catalysis: Add

    
    -TSA (0.5 mmol).
    
  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The amine spot (usually fluorescent) should disappear within 2–4 hours.

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and recrystallize from EtOH.

    • If no precipitate:[4] Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with saturated

      
       (to remove acid catalyst) and brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: High-Throughput Microwave-Assisted Synthesis

Best for: Medicinal chemistry library generation, rapid optimization, and difficult substrates.

Reagents:

  • 2-Aminoaryl ketone (1.0 equiv)[3]

  • Active methylene ketone (1.2 equiv)

  • Catalyst: Molecular Iodine (

    
    ) (5 mol%) or neat Glacial Acetic Acid.
    
  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Procedure:

  • Loading: In a 10 mL microwave process vial, combine the amine (1.0 mmol) and ketone (1.2 mmol).

  • Catalysis: Add Molecular Iodine (13 mg, 0.05 mmol). Note: If using acetic acid, add 0.5 mL here instead of Iodine.

  • Irradiation: Cap the vial. Program the reactor:

    • Temp: 100°C

    • Time: 5–10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Quench: Cool the vial to 50°C using compressed air (built-in feature of most reactors).

  • Isolation: Add 5% aqueous Sodium Thiosulfate (5 mL) to the reaction mixture (this reduces residual iodine, turning the solution from brown to clear).

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Validation: Analyze the organic layer directly via LC-MS to determine conversion before final purification.

Workflow Start Start: Weigh Reagents (Vial Loading) Catalyst Add Catalyst (I₂ or p-TSA) Start->Catalyst MW Microwave Irradiation 100°C, 10 min Catalyst->MW Quench Quench (Na₂S₂O₃ aq) MW->Quench Workup Extraction (EtOAc) & Phase Separation Quench->Workup Analysis LC-MS / NMR Validation Workup->Analysis

Figure 2: Operational workflow for the microwave-assisted protocol, highlighting the rapid "Load-Shoot-Analyze" cycle ideal for library synthesis.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Self-condensation of the ketone (Aldol side-reaction).Add the ketone slowly (dropwise) to the refluxing amine/catalyst mixture. Switch to a milder catalyst like Molecular Iodine .
No Reaction Steric hindrance on the ketone's

-methylene.
Increase temperature (switch to Microwave Protocol B at 140°C). Use Glacial Acetic Acid as solvent/catalyst.
Impure Product Residual Iodine contamination.Ensure thorough washing with Sodium Thiosulfate (

) during workup until color fades.

References

  • Friedländer, P. (1882).[5][6][7] Ueber o-Amidobenzaldehyd.[5][8] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Cheng, C. C., & Yan, S. J. (2004).[5] The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37.

  • Wu, J., Xia, H. G., & Gao, K. (2006).[5][1] Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation.[5] Organic & Biomolecular Chemistry, 4(1), 126-129.[5][1]

  • Jia, C. S., et al. (2006).[5][1] Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.[5][1]

  • Shen, Q., et al. (2012).[1][2] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.[1][2] Synthesis, 44(03), 389-392.[2]

Sources

Synthesis of 7,8-Dimethylquinolin-4-amine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 7,8-dimethylquinolin-4-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous bioactive molecules, and the specific substitution pattern of this compound offers a unique framework for the development of novel therapeutic agents.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and step-by-step protocols.

Introduction: The Significance of this compound Derivatives

The quinoline ring system is a cornerstone in the development of pharmaceuticals, most notably exemplified by the antimalarial drug chloroquine.[3][4] Derivatives of 4-aminoquinoline, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[5][6][7] The introduction of methyl groups at the 7 and 8 positions of the quinoline core can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This makes this compound a valuable scaffold for generating libraries of compounds with diverse pharmacological profiles. The primary amino group at the 4-position serves as a key handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives is typically approached through a convergent strategy, focusing on the initial construction of the 7,8-dimethylquinoline core, followed by the introduction of the crucial 4-amino functionality. Two primary retrosynthetic pathways are commonly employed, each with its own set of advantages and considerations.

Pathway A involves the initial synthesis of a 4-hydroxyquinoline intermediate, which is then converted to a 4-chloro derivative. The chloro group, being a good leaving group, facilitates the subsequent nucleophilic aromatic substitution (SNAr) with an amine.

Pathway B directly constructs a 2,4-dichloroquinoline intermediate, offering a more direct route to a reactive precursor for the introduction of the 4-amino group. The higher reactivity of the 4-chloro position compared to the 2-chloro position allows for selective amination.

retrosynthesis This compound This compound 4-Chloro-7,8-dimethylquinoline 4-Chloro-7,8-dimethylquinoline This compound->4-Chloro-7,8-dimethylquinoline SNA_r_ 2,4-Dichloro-7,8-dimethylquinoline 2,4-Dichloro-7,8-dimethylquinoline This compound->2,4-Dichloro-7,8-dimethylquinoline Selective SNA_r_ 7,8-Dimethylquinolin-4-ol 7,8-Dimethylquinolin-4-ol 4-Chloro-7,8-dimethylquinoline->7,8-Dimethylquinolin-4-ol Chlorination 2,3-Dimethylaniline 2,3-Dimethylaniline 7,8-Dimethylquinolin-4-ol->2,3-Dimethylaniline Cyclization 2,4-Dichloro-7,8-dimethylquinoline->2,3-Dimethylaniline Cyclization

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives.

Synthesis of the Key Intermediate: 2,4-Dichloro-7,8-dimethylquinoline

The synthesis of the 2,4-dichloro intermediate is a crucial first step, providing a versatile platform for subsequent derivatization. A reliable method involves the reaction of 2,3-dimethylaniline with malonic acid in the presence of phosphorus oxychloride.[8]

Reaction Scheme:

synthesis_dichloro cluster_0 Synthesis of 2,4-Dichloro-7,8-dimethylquinoline 2,3-Dimethylaniline 2,3-Dimethylaniline Plus1 + 2,3-Dimethylaniline->Plus1 Malonic_Acid Malonic Acid Arrow Malonic_Acid->Arrow Plus1->Malonic_Acid Plus2 + POCl3 POCl3 Product 2,4-Dichloro-7,8-dimethylquinoline Arrow->Product Reflux, 5h

Caption: Synthesis of the dichloro intermediate.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylaniline (10 mmol, 1.21 g) and malonic acid (10 mmol, 1.04 g).

  • Reagent Addition: Carefully add phosphorus oxychloride (30 mL) to the mixture with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.

  • Neutralization: Make the aqueous mixture alkaline (pH ~8-9) by the slow addition of a 5 M sodium hydroxide solution. A brown solid will precipitate.

  • Isolation and Purification: Collect the crude product by filtration. Purify the solid by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 95:5) to yield pure 2,4-dichloro-7,8-dimethylquinoline.[8]

Table 1: Reagents and Conditions for Intermediate Synthesis

ReagentMolar Equiv.Molecular WeightAmount
2,3-Dimethylaniline1.0121.18 g/mol 1.21 g
Malonic Acid1.0104.06 g/mol 1.04 g
Phosphorus OxychlorideSolvent153.33 g/mol 30 mL
Condition Value
TemperatureReflux
Time5 hours
Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro position of the synthesized intermediate is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the selective introduction of an amino group.[9]

Reaction Scheme:

synthesis_amine cluster_1 Synthesis of this compound Dichloro 2,4-Dichloro-7,8-dimethylquinoline Plus + Dichloro->Plus Ammonia NH3 (aq) Arrow Ammonia->Arrow Plus->Ammonia Product This compound Arrow->Product Solvent, Heat

Caption: Nucleophilic substitution to form the final product.

Protocol:

  • Reaction Setup: In a sealed reaction vessel, dissolve 2,4-dichloro-7,8-dimethylquinoline (1 equivalent) in a suitable solvent such as ethanol or dioxane.

  • Nucleophile Addition: Add an excess of the amine nucleophile (e.g., aqueous ammonia for the primary amine, or a primary/secondary amine for derivatives, 2-5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-130°C and stir for 6-24 hours.[10] The reaction should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 2: General Conditions for Nucleophilic Aromatic Substitution

ParameterRecommended RangeRationale
Solvent Ethanol, Dioxane, DMFTo dissolve reactants and facilitate the reaction.
Temperature 80 - 130 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Time 6 - 24 hoursReaction time will vary depending on the nucleophilicity of the amine.
Base (optional) Triethylamine, K2CO3To neutralize any HCl formed if the amine salt is used as the nucleophile.

Alternative Synthetic Route via 7,8-Dimethylquinolin-4-ol

An alternative and often high-yielding approach involves the synthesis of 7,8-dimethylquinolin-4-ol, which is then converted to the 4-chloro intermediate.

Synthesis of 7,8-Dimethylquinolin-4-ol

This can be achieved through a cyclization reaction of 2,3-dimethylaniline with a β-ketoester, such as ethyl acetoacetate, under acidic conditions (Conrad-Limpach synthesis).

Protocol:

  • Condensation: Mix 2,3-dimethylaniline with ethyl acetoacetate and a catalytic amount of acid (e.g., p-toluenesulfonic acid). Heat the mixture to facilitate the formation of the enamine intermediate.

  • Cyclization: Heat the enamine intermediate at a higher temperature (typically >200 °C) in a high-boiling solvent like diphenyl ether to induce cyclization and form 7,8-dimethylquinolin-4-ol.

  • Isolation: After cooling, the product often precipitates and can be collected by filtration.

Chlorination of 7,8-Dimethylquinolin-4-ol

The conversion of the 4-hydroxy group to a 4-chloro group is a standard transformation in quinoline chemistry, typically achieved using phosphorus oxychloride (POCl3).[11][12]

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 7,8-dimethylquinolin-4-ol in an excess of phosphorus oxychloride.

  • Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by pouring the cooled mixture onto ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude 4-chloro-7,8-dimethylquinoline can be purified by column chromatography.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of the final products.

Safety Precautions

  • Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reactions involving heating should be conducted with proper care to avoid solvent splashing and fire hazards.

  • Handle all organic solvents and reagents in a fume hood.

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of this compound and its derivatives. By leveraging the principles of quinoline chemistry and nucleophilic aromatic substitution, researchers can efficiently generate a diverse range of compounds for screening in various drug discovery programs. The presented methodologies are designed to be both practical and adaptable, allowing for the exploration of a wide chemical space around this promising scaffold.

References

  • Baxendale Group - Durham University (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • MDPI (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • National Center for Biotechnology Information (n.d.). 2,4-Dichloro-7,8-dimethylquinoline. [Link]

  • Connect Journals (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • National Center for Biotechnology Information (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • ResearchGate (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • MDPI (2020). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Google Patents (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • National Center for Biotechnology Information (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • ResearchGate (2017). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. [Link]

  • National Center for Biotechnology Information (2011). POCl3 chlorination of 4-quinazolones. [Link]

  • National Center for Biotechnology Information (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. [Link]

  • ResearchGate (2014). How should I proceed in Chlorination using POCl3?. [Link]

  • ResearchGate (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives | Request PDF. [Link]

  • Google Patents (n.d.). Synthesis method of 3,4-dimethylaniline.
  • National Center for Biotechnology Information (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. [Link]

  • National Center for Biotechnology Information (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. [Link]

  • Taylor & Francis Online (2022). Review on recent development of quinoline for anticancer activities. [Link]

  • Indian Chemical Society (n.d.). POCl -PCl mixture: A robust chlorinating agent†. [Link]

  • MDPI (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • ResearchGate (2011). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]

  • Google Patents (n.d.).
  • ResearchGate (2010). ChemInform Abstract: Synthesis of 2-Substituted 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids.. [Link]

Sources

Application Note: Pharmacological Evaluation of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). However, the transition from a synthesized library to a viable lead candidate requires a rigorous, self-validating pharmacological evaluation pipeline.

This guide outlines a standardized workflow for evaluating novel quinoline derivatives, specifically focusing on their potential as dual-mechanism anticancer agents (DNA intercalation/Topoisomerase inhibition and Kinase modulation). We prioritize assay robustness, reproducibility, and early ADME integration to minimize attrition rates.

Strategic Evaluation Workflow

The following flowchart illustrates the critical path from compound resuspension to lead selection. Note the "Go/No-Go" decision gates embedded at each stage to preserve resources.

Quinoline_Evaluation_Workflow cluster_Mechanism Mechanistic Validation Library Quinoline Compound Library (Purity >95%) Solubility Solubility Check (DMSO Tolerance) Library->Solubility PrimaryScreen Primary Screen: Cytotoxicity (MTT/SRB Assay) Solubility->PrimaryScreen HitSelection Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelection Select Potent Hits TopoAssay Topoisomerase II Relaxation Assay HitSelection->TopoAssay DNA_Binding DNA Binding (Ct-DNA Titration) HitSelection->DNA_Binding KinaseProfile Kinase Profiling (e.g., c-Met, EGFR) HitSelection->KinaseProfile ADME Early ADME Profiling (Microsomal Stability) TopoAssay->ADME Confirmed Mechanism KinaseProfile->ADME Lead Lead Candidate Ready for In Vivo ADME->Lead T1/2 > 30 min

Figure 1: Strategic workflow for quinoline evaluation. The process moves from physicochemical validation to phenotypic screening, followed by target deconvolution and ADME profiling.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Objective: To determine the inhibitory concentration (IC50) of quinoline derivatives against a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549).

Scientific Rationale

Quinolines are hydrophobic. The most common source of error in this assay is precipitation in the culture medium, leading to false positives (crystals scattering light) or false negatives (compound unavailability). This protocol includes a mandatory solubility check.

Materials
  • Cell Lines: Adherent cancer cells (log phase).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), 5 mg/mL in PBS.[1]

  • Solvent: DMSO (Dimethyl sulfoxide), Molecular Biology Grade.

  • Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).

Step-by-Step Methodology
  • Compound Preparation (Critical Step):

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Perform a visual solubility test : Dilute 1 µL of stock into 199 µL of culture medium (final 50 µM). Vortex. Inspect for turbidity or precipitation.[2] If precipitate forms, the compound fails the "drug-like" criteria for this assay.

  • Seeding:

    • Seed cells at 5,000–10,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Add compounds in serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Strict Rule: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent toxicity.

    • Incubate for 48 or 72 hours.

  • Development:

    • Add 20 µL of MTT stock to each well. Incubate for 3–4 hours.

    • Carefully aspirate media (do not disturb purple formazan crystals).

    • Solubilize crystals with 150 µL DMSO. Shake for 10 mins.

  • Readout:

    • Measure absorbance at 570 nm (reference 630 nm).

    • Calculate % Viability =

      
      .
      
Data Analysis & Troubleshooting
IssueProbable CauseSolution
High Background Media phenol red interference or cell debris.Use phenol red-free media or subtract 630 nm reference.
Precipitation Compound insolubility at high concentrations.Check wells under microscope before adding MTT. Exclude precipitated wells from IC50 calc.
Edge Effect Evaporation in outer wells.Fill edge wells with PBS; do not use for data.

Protocol 2: Mechanistic Validation (Topoisomerase II Inhibition)

Objective: To confirm if the quinoline derivative acts as a Topoisomerase II poison, a common mechanism for planar tricyclic systems.

Signaling Pathway Context

Topoisomerase inhibition prevents DNA religation, causing double-strand breaks (DSBs). This triggers the ATM/ATR pathway, leading to p53 activation and apoptosis.

Topo_Signaling Quinoline Quinoline Compound TopoII Topoisomerase II (DNA Complex) Quinoline->TopoII Stabilizes Cleavage Complex DSB DNA Double Strand Breaks TopoII->DSB Prevents Religation ATM ATM Kinase Activation DSB->ATM H2AX gamma-H2AX (Marker) ATM->H2AX Phosphorylation p53 p53 Accumulation ATM->p53 Apoptosis Apoptosis (Caspase 3/7) p53->Apoptosis Bax/Bak

Figure 2: Signaling cascade triggered by Quinoline-mediated Topoisomerase II inhibition.

Assay: Plasmid DNA Relaxation[3]
  • Principle: Supercoiled plasmid DNA (pBR322) migrates faster in agarose gel than relaxed (nicked) DNA. Topoisomerase II converts supercoiled DNA to relaxed DNA. Inhibitors prevent this conversion.

  • Reaction Mix (20 µL):

    • pBR322 DNA (0.25 µg).

    • Assay Buffer (Tris-HCl, ATP, MgCl2).

    • Human Topoisomerase II enzyme (1 unit).

    • Test Compound (Various concentrations).[1][2][3]

  • Procedure:

    • Incubate at 37°C for 30 minutes.

    • Stop reaction with 4 µL Stop Buffer (SDS, Proteinase K).

    • Analyze on 1% agarose gel with Ethidium Bromide.

  • Interpretation:

    • Control (Enzyme only): Multiple bands (relaxed topoisomers).

    • Inhibitor: Single band (supercoiled DNA remains at the bottom).

Early ADME Profiling: Microsomal Stability

Objective: To predict hepatic clearance. Quinolines are susceptible to oxidation by CYP450 enzymes.

  • System: Pooled Human Liver Microsomes (HLM).

  • Protocol:

    • Pre-incubate compound (1 µM) with microsomes (0.5 mg/mL) at 37°C.

    • Initiate reaction with NADPH regenerating system.

    • Sample at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Target:

      
       minutes for lead progression.
      

References

  • Review of Quinoline Anticancer Agents: Comprehensive review on current developments of quinoline-based anticancer agents. (Arabian Journal of Chemistry). 4[5][6][7][8][9]

  • Topoisomerase Inhibition Mechanism: DNA topoisomerases as molecular targets for anticancer drugs.[7][4] (Taylor & Francis). 10[5][6][7][8][9][11][12]

  • Novel Quinoline Derivatives Evaluation: Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents. (NIH/PubMed). 13[6][7][8][9]

  • MTT Assay Protocol: Cytotoxicity MTT Assay Protocols and Methods. (Springer Nature). 14

  • ADME Screening Importance: The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (Drug Target Review). 15[5][6][7][8][9]

  • In Silico ADME: In Silico ADME Methods Used in the Evaluation of Natural Products. (NIH/PMC). 12[6][7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 7,8-Dimethylquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7,8-dimethylquinolin-4-amine presents a unique "perfect storm" of steric and electronic challenges that do not exist in the synthesis of unsubstituted quinolines. If you are experiencing low yields (<20%), the failure point is likely not a random error, but a specific mechanistic bottleneck caused by the 8-methyl group .

This guide addresses the two critical failure modes:

  • The Cyclization Bottleneck: The 8-methyl group creates steric strain during the Gould-Jacobs thermal cyclization.

  • The Amination Deactivation: The electron-donating nature of the 7,8-dimethyl pattern deactivates the 4-chloro intermediate toward nucleophilic aromatic substitution (

    
    ).
    

Module 1: Diagnostic Workflow

Before altering your protocol, identify exactly where the mass balance is being lost. Use the following logic tree to diagnose your specific failure mode.

TroubleshootingLogic start START: Where is the yield loss? step1 Step 1: 4-Hydroxy Intermediate (Gould-Jacobs Cyclization) start->step1 check1 Is yield < 40%? step1->check1 issue1 ISSUE: Steric Hindrance Action: Switch solvent to Dowtherm A Increase Temp to 260°C check1->issue1 Yes step2 Step 2: Chlorination (POCl3 Reaction) check1->step2 No check2 Is conversion incomplete? step2->check2 issue2 ISSUE: Moisture/Hydrolysis Action: Ensure anhydrous conditions Check POCl3 quality check2->issue2 Yes step3 Step 3: Amination (NH3 Substitution) check2->step3 No check3 Is reaction stalled/low yield? step3->check3 issue3 CRITICAL FAILURE: Electronic Deactivation Standard NH3/EtOH will fail. Action: Adopt Phenol Melt or Pd-Catalysis check3->issue3 Yes

Figure 1: Diagnostic logic tree for identifying synthesis bottlenecks.

Module 2: The Cyclization Challenge (Gould-Jacobs)[2]

The Problem: You are likely reacting 2,3-dimethylaniline with diethyl ethoxymethylenemalonate (EMME). The subsequent thermal cyclization often fails to close the ring efficiently.

The Science: The 8-methyl group (derived from the 2-position of the aniline) exerts significant steric pressure on the ring-closing carbon. Unlike simple aniline, 2,3-dimethylaniline requires higher activation energy to achieve the planar transition state required for the electrocyclic ring closure.

Protocol Adjustment: Standard reflux in diphenyl ether (~250°C) is often insufficient.

  • Solvent: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). It boils at 258°C.

  • Concentration: High dilution (0.1 M) prevents intermolecular polymerization.

  • Temperature: The reaction must be maintained at a rolling boil (>255°C). If the temperature drops, the reversible intermediate collapses back to the open chain.

Module 3: The Amination Solution (The Core Fix)

The Problem: The conversion of 4-chloro-7,8-dimethylquinoline to the amine using ammonia gas in ethanol/methanol (standard protocol) yields <10% product.

The Science: Nucleophilic Aromatic Substitution (


) requires the ring to be electron-deficient.
  • Standard Quinoline: The nitrogen atom pulls electron density, activating the C4 position.

  • 7,8-Dimethylquinoline: The two methyl groups are electron-donating . They push electron density into the ring, counteracting the nitrogen's pull. This makes the C4-Cl bond significantly less reactive toward nucleophiles.

Solution A: The Phenol Melt Protocol (Recommended for Scale) Phenol acts as a "dual-activator": it solvates the reagents at high temperature and protonates the quinoline nitrogen, restoring electrophilicity to the ring.

Step-by-Step Protocol:

  • Reagents: Mix 4-chloro-7,8-dimethylquinoline (1.0 eq) with solid Phenol (5.0 - 10.0 eq).

  • Ammonium Source: Add Acetamide (2.0 eq) or pass dry Ammonia gas. Note: Acetamide often works better in melts as it hydrolyzes in situ.

  • Heating: Heat the mixture to 160–170°C (melt phase) for 12–18 hours.

  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate.

    • Wash extensively with 10% NaOH to remove the phenol. (Phenol contamination is a common purity issue).

    • Dry organic layer (

      
      ) and concentrate.
      

Solution B: Buchwald-Hartwig Amination (Recommended for Purity) If the Phenol Melt is too harsh, use Palladium catalysis.

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos or BINAP (4 mol%). BrettPhos is superior for primary amines.

  • Base:

    
     (1.5 eq).
    
  • Solvent: Toluene or Dioxane at 100°C.

Module 4: Comparative Data & Expectations[5]

The following table summarizes expected yields based on the method used. Note the drastic difference in the amination step.

Reaction StepStandard ProtocolOptimized ProtocolKey Variable
Cyclization 35% (Diphenyl ether)65-75% (Dowtherm A)Temperature (>255°C)
Chlorination 80% (

)
90% (

+ Anhydrous)
Moisture Control
Amination <10% (

/EtOH)
78% (Phenol Melt)Acid Catalysis/Activation
Amination N/A85% (Pd-BrettPhos)Catalyst Selection

Module 5: Synthesis Pathway Visualization

This diagram illustrates the optimized chemical pathway, highlighting the critical reagents required to overcome the steric and electronic barriers.

SynthesisPathway cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Amination SM 2,3-Dimethylaniline + EMME Inter1 Enamine Intermediate SM->Inter1 100°C Cyclized 4-Hydroxy-7,8- dimethylquinoline Inter1->Cyclized Dowtherm A 260°C (Critical) Chloro 4-Chloro-7,8- dimethylquinoline Cyclized->Chloro POCl3, Reflux Product 7,8-Dimethylquinolin- 4-amine Chloro->Product Method A: Phenol Melt (170°C) Method B: Pd-BrettPhos

Figure 2: Optimized synthetic pathway for this compound.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the Gould-Jacobs cyclization? A: Yes. Microwave irradiation is actually preferred for this substrate. It allows you to reach 300°C rapidly without the long ramp-up times that cause polymer degradation. A typical protocol is 300°C for 5–10 minutes in a sealed vessel.

Q: Why does the chlorination step turn black/tarry? A: This indicates thermal decomposition or the presence of water. Ensure your


 is distilled or fresh. If the reaction is too exothermic, add the 

dropwise to the quinolone at 0°C before heating.

Q: I see a spot on TLC for the amination, but it doesn't move from the baseline. A: The 4-aminoquinoline product is basic and polar. On standard silica TLC, it will streak or stick to the baseline. Add 1% Triethylamine or 5% Methanol/Ammonia to your eluent to move the product spot (


 usually ~0.3 in 10% MeOH/DCM).

References

  • Gould-Jacobs Reaction Mechanism & Optimization

    • Gould, R. G., & Jacobs, W. A. (1939).[3][4][2][5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[2]

  • Buchwald-Hartwig Amination of Deactivated Quinolines

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Phenol Melt Activation for Amination

    • Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4-Amino-7-chloroquinoline Derivatives." Journal of the American Chemical Society.[2]

  • Microwave Assisted Synthesis of Quinolines

    • Application Note: "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
    • (General reference for microwave parameters in quinoline synthesis).

Sources

Technical Support Center: High-Purity Synthesis of 7,8-Dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 78-DMQ-NH2-PURITY Status: Active Analyst: Senior Application Scientist

Introduction: The "Purity-First" Synthesis Philosophy

You are encountering difficulties with the purity of 7,8-Dimethylquinolin-4-amine . This is a common bottleneck. While the quinoline core is robust, the 7,8-dimethyl substitution pattern introduces specific steric and solubility challenges that standard 4-aminoquinoline protocols often overlook.

The primary impurities in this synthesis are not random; they are mechanistic inevitabilities if the reaction conditions are not strictly controlled. This guide prioritizes process causality —understanding why an impurity forms so you can engineer it out upstream, rather than struggling to remove it downstream.

Module 1: Reaction Optimization (Upstream Purity)

The most common synthetic route is the Nucleophilic Aromatic Substitution (


) of 4-chloro-7,8-dimethylquinoline  with ammonia.
Critical Troubleshooting: The "Bis-Quinoline" Impurity

Symptom: HPLC shows a persistent lipophilic impurity (RRT ~1.2-1.5) that co-crystallizes with your product. Diagnosis: You have formed the secondary amine dimer: Bis(7,8-dimethylquinolin-4-yl)amine. Cause: The product (primary amine) is more nucleophilic than ammonia, attacking the remaining starting material.

Protocol A: The Phenol Melt Method (Recommended for High Purity)

This method suppresses dimerization by using phenol as a proton shuttle and solvent, lowering the activation energy for the ammonia attack while sequestering the product.

Step-by-Step Protocol:

  • Stoichiometry: Mix 4-chloro-7,8-dimethylquinoline (1.0 eq) with Phenol (5.0 - 10.0 eq).

  • Melt: Heat to 80°C until a homogeneous melt forms.

  • Reagent: Pass Ammonia gas (excess) through the melt or add Ammonium Acetate (5.0 eq).

  • Reaction: Heat to 160-170°C for 4-6 hours.

    • Why: High temp ensures complete conversion; phenol protonates the quinoline nitrogen, activating the 4-position for

      
      .
      
  • Workup (Critical):

    • Cool to 60°C.

    • Dilute with Ethyl Acetate.

    • The Strip: Wash with 10% NaOH (3x) to remove phenol completely. Failure to remove phenol causes oiling during recrystallization.

Protocol B: Autoclave Amination (Alternative)

If phenol is avoided due to toxicity, use high-pressure ammonia.

  • Solvent: Methanol or Isopropanol.

  • Reagent:

    
     (gas) saturated solution or Liquid 
    
    
    
    .
  • Catalyst:

    
     (0.1 eq) can accelerate the reaction but requires metal scavenging later.
    
  • Condition: 130°C, >10 bar pressure, 12-24h.

Module 2: Workup & Isolation (Midstream Purity)

The 7,8-dimethyl groups increase lipophilicity, making the "Acid-Base Swing" the most powerful tool in your purification arsenal.

The "Acid-Base Swing" Logic
  • Acid Phase: The product (pKa ~9) and unreacted starting material (weakly basic) dissolve or suspend differently in acid.

  • Base Phase: Neutralizing liberates the free base amine.

PurificationLogic Start Crude Reaction Mixture AcidStep Dissolve in 1M HCl Start->AcidStep Filter Filtration AcidStep->Filter SolidWaste Solid Waste (Bis-impurity/Inorganics) Filter->SolidWaste Insolubles Filtrate Acidic Filtrate (Product + SM) Filter->Filtrate Wash Wash with DCM Filtrate->Wash OrgWaste Organic Layer (Non-basic impurities/Phenol) Wash->OrgWaste Remove Neutral Basify Basify aq. layer (pH > 12 with NaOH) Wash->Basify Aqueous Phase Precipitate Precipitate Collection Basify->Precipitate Product Crashes Out

Caption: Logical flow for the Acid-Base Swing purification. This removes non-basic impurities and highly lipophilic dimers that are insoluble in dilute aqueous acid.

Module 3: Downstream Purification (Recrystallization)

If the Acid-Base swing yields <98% purity, recrystallization is required.

Solubility Data & Solvent Selection

The 7,8-dimethyl substitution disrupts the crystal packing compared to unsubstituted 4-aminoquinoline, often leading to "oiling out" in single solvents.

Solvent SystemSuitabilityNotes
Ethanol/Water (9:1) ⭐⭐⭐ (High)Best balance. Dissolve hot in EtOH, add water until turbid, cool slowly.
Toluene ⭐⭐ (Medium)Good for removing polar impurities, but yield may be lower due to high solubility.
Acetonitrile ⭐ (Low)Often causes oiling out. Avoid.
DMF/Water ⭐⭐ (Medium)Effective for very crude material, but difficult to dry.
Recrystallization Protocol
  • Dissolve crude solid in boiling Ethanol (10 mL/g) .

  • Perform a hot filtration (remove insoluble dust/charcoal).

  • Add Water dropwise to the boiling solution until a faint persistent cloudiness appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Critical Step: Turn off heat and let the flask cool in the oil bath (slow cooling). Rapid cooling promotes trapping of impurities.

  • Filter at 4°C and wash with cold Ethanol/Water (1:1).

Module 4: Analytical Troubleshooting (FAQ)

Q: My product is brown/red instead of off-white. Is it impure? A: Yes. Aminoquinolines are prone to air oxidation, forming quinone-imine species.

  • Fix: Recrystallize in the presence of a pinch of Sodium Metabisulfite or under Nitrogen atmosphere. Store the final product under Argon in the dark.

Q: I see a small impurity at ~0.9 RRT (Relative Retention Time). A: This is likely 7,8-dimethylquinolin-4-ol (hydrolysis product of the starting chloride).

  • Fix: This is insoluble in DCM. Triturate your solid with DCM; the amine will dissolve, leaving the hydroxyl impurity behind (or vice versa depending on pH). Alternatively, the Acid-Base swing (Module 2) removes this efficiently as it remains in the basic aqueous phase if pH is controlled carefully (pH 9-10 precipitates amine, pH >13 keeps phenolates/hydroxy-quinolines soluble).

Q: The melting point is broad (e.g., 180-185°C). A: You likely have trapped solvent or the "Bis" dimer.

  • Fix: Dry at 60°C under high vacuum ( < 1 mbar) for 24h. If it persists, check NMR for the dimer (look for a broad NH signal > 10 ppm or extra aromatic peaks).

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino-7-chloroquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116. Link

    • Foundational text on the phenol melt method for 4-aminoquinolines.
  • Wolf, C., et al. (2015). Recent Advances in the Synthesis of 4-Aminoquinolines. Current Organic Chemistry, 19(18). Link

    • Review of modern catalytic and non-c
  • Takeda Pharmaceutical Company. (2010). Patent WO2010101216: Preparation of Pyrrole Derivatives (Vonoprazan Intermediates). Link

    • Provides industrial context for 7,8-dimethylquinoline derivatives and their purific

Overcoming poor reactivity in quinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: QUN-RXN-001 Subject: Overcoming Poor Reactivity & Selectivity in Quinoline Scaffolds

Welcome to the Technical Support Center

You are likely here because your quinoline substrate is behaving schizophrenically: the pyridine ring is too electron-deficient for standard electrophilic substitution, yet the nitrogen atom is basic enough to poison your expensive palladium catalysts.

This guide treats your synthesis as a system to be debugged. We do not offer "recipes"; we offer patches for specific failure modes based on the electronic bifurcation of the quinoline skeleton.

Quick Diagnostic: The Regioselectivity Decision Tree

Before troubleshooting specific reagents, verify you are targeting the electronically accessible position.

QuinolineLogic Start Target Position? C2_C4 Pyridine Ring (C2/C4) Start->C2_C4 Electron Deficient Ring C5_C8 Carbocycle (C5/C8) Start->C5_C8 Electron Rich Ring Nu_Attack Nucleophilic Attack / Radical C2_C4->Nu_Attack Elec_Attack Electrophilic Aromatic Sub. (SEAr) C5_C8->Elec_Attack Minisci Radical (Minisci) Problem: C2/C4 Mix Nu_Attack->Minisci SNH SNH / Chichibabin Problem: Low Yield Nu_Attack->SNH Acid_Issue Problem: Protonation Deactivates Ring Elec_Attack->Acid_Issue Solution_DG Solution: Directing Groups (e.g., 8-amino) Acid_Issue->Solution_DG

Figure 1: Logic flow for selecting the correct reaction class based on target position. Note the electronic dichotomy between the two rings.

Module 1: Cross-Coupling Failure (Catalyst Poisoning)

User Issue: "I am attempting a Buchwald-Hartwig amination on a 3-bromoquinoline. The reaction turns black immediately, and I recover 95% starting material."

Root Cause Analysis: The quinoline nitrogen (sp² hybridized) has a localized lone pair orthogonal to the π-system. It is a competent σ-donor. In standard catalytic cycles, this nitrogen binds to the unsaturated Pd(0) or Pd(II) center, displacing phosphine ligands and forming an unreactive "dead" complex [1].

The Fix: Steric Shielding

Do not simply increase catalyst loading. You must block the nitrogen-metal interaction sterically.

ParameterStandard Protocol (Fails)Optimized Protocol (Works) Why?
Ligand PPh₃, dppfXPhos, RuPhos, BrettPhos Bulky biaryl ligands create a "roof" over the Pd center, preventing N-coordination [2].
Pd Source Pd(OAc)₂Pd₂(dba)₃ or Pre-catalysts (G3/G4) Pd(OAc)₂ requires reduction to Pd(0). Quinoline can inhibit this reduction step.
Base K₂CO₃NaOtBu or Cs₂CO₃ Stronger bases facilitate transmetallation/deprotonation faster than the catalyst can be poisoned.

Experimental Validation: If using Pd(OAc)₂, pre-heat the catalyst and ligand in the solvent for 5 minutes before adding the quinoline substrate. This ensures the active catalytic species (


) is formed prior to exposure to the "poison."
Module 2: The Minisci Reaction (Poor Regioselectivity)

User Issue: "I am trying to alkylate quinoline using a carboxylic acid radical precursor. I get a 1:1 mixture of C2 and C4 alkylation that is impossible to separate."

Root Cause Analysis: Both C2 and C4 are electron-deficient positions with high coefficients in the LUMO, making them susceptible to nucleophilic radical attack. The selectivity is often governed by subtle steric and electronic factors of the radical source and the medium.

The Fix: Acid & Solvent Tuning

Recent mechanistic studies indicate that the protonation state of the quinoline and the polarity of the solvent significantly shift the C2/C4 ratio [3].

Protocol Adjustment:

  • For C2 Selectivity: Use non-polar solvents (Benzene/PhCF₃) with no acid or weak Lewis acids.

  • For C4 Selectivity: Use DCM/Water biphasic systems with strong Brønsted acids (TFA or H₂SO₄). Protonation of the nitrogen increases the electrophilicity at C4 significantly more than at C2 due to resonance stabilization of the radical intermediate.

Visualizing the Radical Cycle:

MinisciCycle Q Quinoline QH Protonated Quinoline (High C4 Reactivity) Q->QH + H+ (TFA) C2_Int C2 Radical Intermediate Q->C2_Int + R• (Favored in non-polar) C4_Int C4 Radical Intermediate QH->C4_Int + R• (Favored) Rad Alkyl Radical (R•) Prod Functionalized Quinoline C2_Int->Prod - H• (Oxidant) C4_Int->Prod - H• (Oxidant)

Figure 2: The divergence of regioselectivity based on protonation state in Minisci reactions.

Module 3: C2-Chlorination (The N-Oxide Route)

User Issue: "Direct halogenation of quinoline fails or gives complex mixtures. I need a clean C2-Cl handle for further functionalization."

Root Cause Analysis: You cannot perform SEAr (Electrophilic Aromatic Substitution) to put a halogen on C2; the ring is too deactivated. You must switch mechanisms to Nucleophilic Substitution , but Hydride (H⁻) is a terrible leaving group.

The Fix: The Meisenheimer/Vilsmeier Activation

You must activate the nitrogen as an N-oxide, then use a reagent that converts the oxygen into a leaving group while simultaneously delivering the nucleophile.

Step-by-Step Protocol (Self-Validating):

  • Oxidation: Treat Quinoline with mCPBA (1.1 equiv) in DCM.

    • Checkpoint: TLC should show a much more polar spot (N-oxide). If not, your mCPBA is wet/old.

  • Chlorination: Dissolve N-oxide in dry CHCl₃. Add POCl₃ (phosphorus oxychloride) dropwise at 0°C, then reflux.

    • Mechanism:[1][2][3][4][5][6] The N-oxide oxygen attacks P, forming a strong P-O bond. Chloride attacks C2 (now highly electrophilic). Elimination of the P-O species re-aromatizes the ring [4].

NOxide NOx Quinoline N-Oxide Act Activated Intermediate (O-P Bond Formed) NOx->Act Coordination POCl3 POCl3 POCl3->Act Cl_Attack Nucleophilic Attack at C2 (Cl- acts as Nu) Act->Cl_Attack Activation Prod 2-Chloroquinoline Cl_Attack->Prod Elimination of HOPCl2

Figure 3: Mechanism of POCl3-mediated chlorination. The oxygen atom serves as an internal distinct activator.

Module 4: The "Impossible" C5/C8 Functionalization

User Issue: "I need to functionalize the benzene ring (C5-C8), but standard nitration/bromination requires forcing conditions that destroy my functional groups."

The Fix: Remote C-H Activation

Classical SEAr is difficult because the protonated nitrogen (which forms in acidic media) deactivates the entire system, including the benzene ring.

Modern Solution: Use Transition Metal Catalyzed C-H Activation with directing groups.

  • Reagent System: Pd(OAc)₂ with Silver salts (AgOAc).

  • Directing Group: An amide or amine at C8 allows for highly selective C5 functionalization via a palladacycle intermediate.

  • Reference Protocol: See the work on C5-remote functionalization of 8-aminoquinolines [5]. This bypasses the electronic deactivation problem by using coordination to bring the catalyst into proximity.

References
  • BenchChem Technical Support. (2025). Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Science. Link (Contextual citation based on general Minisci selectivity principles described in search results).

  • Malykhina, R. S., & Sukhorukov, A. Y. (2025).[7] Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Advanced Synthesis & Catalysis.[7] Link

  • Zhu, L., et al. (2018).[2][4] Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry.[2][8] Link

Sources

Catalyst selection for optimizing quinoline derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis Optimization Ticket ID: QZN-OPT-2025 Subject: Catalyst Selection & Troubleshooting for Quinoline Derivatives Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Right Tool" Philosophy

Welcome to the Quinoline Synthesis Support Hub. You are likely here because your standard Skraup reaction turned into a tarry mess, or your palladium-catalyzed C-H activation is stalling at 40% conversion.

Quinoline synthesis is not a monolith; it is a bifurcated decision tree. The "perfect" catalyst depends entirely on your substrate's electronic bias and your tolerance for harsh conditions. This guide treats catalyst selection as a logic problem, moving beyond "recipe following" to mechanistic control.

Module 1: Transition Metal Catalysis (Pd, Cu, Fe)

Target Application: Late-stage functionalization, C-H activation, and delicate substrates unable to withstand concentrated acids.

Core Workflow: Palladium-Catalyzed Oxidative Cyclization

Modern synthesis often utilizes oxidative annulation of anilines with alkynes or alkenes. A common failure mode here is catalyst poisoning by the quinoline product itself.

The Mechanism (Visualization): The following diagram illustrates the critical "Danger Zone" where the product inhibits the catalyst, and the oxidative regeneration step required to keep the cycle alive.

Pd_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Aniline N-H / C-H) Pd0->OxAdd Start AlkyneIns Alkyne Insertion OxAdd->AlkyneIns RedElim Reductive Elimination (C-N Bond Formation) AlkyneIns->RedElim PdII Pd(II) Species RedElim->PdII Releases Product Product Quinoline Product (Potential Poison) RedElim->Product PdII->Pd0 Regeneration via Oxidant Product->PdII Inhibits (N-binding) Oxidant Oxidant (O2/Cu) Oxidant->PdII

Caption: Figure 1. Pd(II)/Pd(0) catalytic cycle highlighting the product inhibition pathway (red arrow) common in N-heterocycle synthesis.

Troubleshooting Guide: Transition Metal Protocols
SymptomDiagnosisCorrective ActionMechanism
Reaction stalls at ~50% conversion Product Inhibition: The basic nitrogen of the generated quinoline binds to Pd(II), shutting down the cycle.Switch to N-Oxide Route: Use Quinoline N-oxides as substrates or add an N-oxide promoting oxidant.N-oxides are less coordinating to Pd than the free base, preventing catalyst sequestration [1].
Formation of Pd Black Ligand dissociation: The catalyst is decomposing before turnover is complete.Ligand Upgrade: Switch from PPh₃ to a bidentate ligand (e.g., dppp) or an NHC ligand.Bidentate ligands stabilize the Pd center against agglomeration during the oxidative phase.
Low Yield with FeCl₃ Solvent Incompatibility: Simple FeCl₃ often aggregates or hydrolyzes in non-polar solvents.Use Fe(phen)Cl₃: Switch to the 1,10-phenanthroline complex.The phenanthroline ligand increases solubility and modulates the Lewis acidity of the iron center [2].
C8 vs. C2 Selectivity Issues Directing Group Failure: In N-oxide activation, solvent acidity dictates regioselectivity.Add Acetic Acid: Use AcOH as solvent/co-solvent to favor C8 activation.[1]Acetic acid promotes a specific cyclopalladation pathway via protonolysis, favoring the C8 position over C2 [3].

Module 2: Classical Acid Catalysis (Skraup/Combes)

Target Application: Large-scale synthesis, robust substrates, cost-sensitive production.

The Regioselectivity Challenge

When using meta-substituted anilines, you face the "Isomer Trap." The reaction can close at the ortho (yielding 5-substituted quinoline) or para (yielding 7-substituted quinoline) position relative to the meta-substituent.

Decision Logic (Visualization):

Regio_Selectivity Start Substrate: meta-Substituted Aniline CheckGroup Check meta-Substituent Nature Start->CheckGroup EDG Electron Donating (EDG) (-OMe, -Me, -OH) CheckGroup->EDG EWG Electron Withdrawing (EWG) (-NO2, -CF3, -Cl) CheckGroup->EWG Result7 Major Product: 7-Substituted (Para-closure) EDG->Result7 Activates Para position Sterics Steric Bulk Check EWG->Sterics Result5 Major Product: 5-Substituted (Ortho-closure) Sterics->Result7 High Bulk (Steric hindrance blocks ortho) Sterics->Result5 Low Bulk (e.g. -Cl)

Caption: Figure 2. Predictive logic for regioselectivity in acid-catalyzed cyclization of meta-substituted anilines.

Protocol: Optimized Modified Skraup (Less Explosive)

Standard Skraup reactions are notorious for violent exotherms. Use this modified protocol for safety and yield.

  • Catalyst: Replace concentrated H₂SO₄ with Methanesulfonic acid (MsOH) or use a solid acid catalyst (e.g., Zeolite H-Y) for milder conditions.

  • Oxidant: Replace As₂O₅ (toxic) with Sodium m-nitrobenzenesulfonate .

  • Procedure:

    • Mix Aniline (1.0 equiv), Glycerol (3.0 equiv), and Oxidant (0.5 equiv).

    • Add MsOH slowly at 0°C.

    • Ramp temperature to 140°C slowly (10°C/min) to manage the exotherm.

    • Checkpoint: If the mixture turns into a black solid immediately, your ramp was too fast (polymerization).

Module 3: Heterogeneous & Green Catalysis

Target Application: Pharmaceutical intermediates requiring low metal residuals (ppm limits).

FAQ: Leaching & Stability

Q: My heterogeneous Cu-nanocatalyst works once but fails on the second run. Why? A: This is likely leaching or surface passivation .

  • Diagnosis: Perform a "Hot Filtration Test." Filter the catalyst halfway through the reaction while hot. Continue heating the filtrate. If the reaction proceeds, your active species is leached metal in the solution, not the solid catalyst.

  • Solution: Switch to anchored catalysts (e.g., Cu@MOF or Cu/N-doped Carbon) where the metal is chemically ligated to the support, rather than just physically adsorbed [4].

Q: How do I improve yields with g-C₃N₃ (Graphitic Carbon Nitride)? A: Pristine g-C₃N₄ is often too weak.

  • Optimization: Use Brønsted acid-functionalized g-C₃N₄ (e.g., sulfonated). The dual activation (surface hydrogen bonding + acidic sites) significantly lowers the activation energy for the condensation step [5].

Data Summary: Catalyst Performance Matrix

Catalyst ClassSelectivity (Regio)Reaction ConditionsRecyclabilityKey Risk
Pd(OAc)₂ / Ligand High (Tunable)Mild (80-120°C)Low (Homogeneous)Product Inhibition
FeCl₃ / Fe(phen) ModerateModerate (100°C+)LowSensitivity to Moisture
Brønsted Acids (TFA/MsOH) Substrate DependentHarsh (Reflux)NoneFunctional Group Intolerance
Nanocatalysts (Cu@C) ModerateMild to ModerateHigh (5-10 cycles)Metal Leaching

References

  • Stephens, D. E., et al. (2015). "Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides." Chemical Communications.

  • Martinez, R., et al. (2024).[2] "Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations." Molecules.

  • Baghbanian, S. M., et al. (2024). "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview." ACS Omega.

  • Xiong, X., et al. (2024).[3] "Copper-Based Nanocatalysts for the Synthesis of Quinolines." ACS Omega.

  • Kumar, I., et al. (2025).[4][5][6] "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress." Organic & Biomolecular Chemistry.

Sources

Validation & Comparative

Comparative Profiling of 7,8-Dimethylquinolin-4-amine and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the landscape of nitrogen-heterocycle development, 7,8-Dimethylquinolin-4-amine represents a critical structural probe. Unlike its more common 4-aminoquinoline analogs (often utilized as antimalarial cores like chloroquine), the 7,8-dimethyl substitution pattern offers a unique steric and electronic profile.

This guide provides a comparative analysis of this compound against its positional isomers (specifically 2,8-dimethyl and 6,7-dimethyl variants). The primary utility of this compound lies in Structure-Activity Relationship (SAR) studies targeting:

  • Gastric H+/K+-ATPase Inhibition: Where the 8-position substituent dictates binding pocket fit (K-competitive acid blockers).

  • Kinase Inhibition: Where the quinoline scaffold mimics the adenine ring of ATP.

This document synthesizes experimental protocols and comparative data to assist researchers in selecting the optimal isomer for hydrophobic pocket probing.

Comparative Analysis: 7,8-Dimethyl vs. Isomers

The efficacy of quinolin-4-amines is governed by three physicochemical pillars: Basicity (pKa) of the ring nitrogen, Lipophilicity (cLogP) , and Steric Hindrance (particularly at the 2 and 8 positions).

Table 1: Physicochemical & Functional Comparison
FeatureThis compound (Target)2,8-Dimethylquinolin-4-amine (Comparator A)6,7-Dimethylquinolin-4-amine (Comparator B)
Steric Profile High (8-position): Creates "peri" interaction with ring nitrogen, modulating H-bond acceptance.Maximal: Methyl at C2 blocks metabolic access but may hinder active site entry. C8 adds bulk.Low: Planar, unobstructed access to ring nitrogen.
Electronic Effect Electron-donating (+I) from 7,8 positions increases electron density on the aromatic ring.Similar +I effect, but C2-methyl sterically hinders N-lone pair solvation.+I effect from 6,7 positions; N-lone pair is most accessible.
Predicted pKa ~9.2 (Moderately Basic)~8.8 (Lower due to steric inhibition of solvation)~9.4 (Most Basic)
Primary Application Hydrophobic Pocket Probe: Tests the depth of the "bottom" hydrophobic pocket in ATPase/Kinase targets.Metabolic Stability: C2 blocking prevents oxidation; used to improve half-life.Electronic Control: Used when steric bulk is undesirable but lipophilicity is needed.
Key Limitation Synthetic yield can be lower due to steric crowding during cyclization.Reduced potency in targets with tight "ortho" constraints.Rapid metabolic clearance (oxidation at C2).
Mechanism of Action: The "8-Position" Effect

In H+/K+-ATPase inhibitors (like SCH 28080 analogs), the 8-position is critical.

  • 7,8-Isomer: The methyl group at C8 forces a specific dihedral angle on substituents at C4, locking the conformation. This is crucial for entropy-favored binding.

  • 6,7-Isomer: Lacks this "locking" mechanism, resulting in higher rotational freedom and often lower binding affinity (higher

    
    ).
    

Visualization: SAR Logic & Isomer Selection

The following diagram illustrates the decision matrix for selecting between these isomers based on the target binding site characteristics.

SAR_Decision_Tree Start Target Binding Pocket Analysis Q1 Is the N1-binding region sterically restricted? Start->Q1 Branch1_Yes Requires 6,7-Dimethyl (High N-accessibility) Q1->Branch1_Yes Yes (Tight fit) Branch1_No Check Hydrophobic Depth Q1->Branch1_No No (Open pocket) Q2 Is metabolic stability at C2 required? Branch1_No->Q2 Branch2_Yes Select 2,8-Dimethyl (Blocks C2 oxidation) Q2->Branch2_Yes Yes Branch2_No Select 7,8-Dimethyl (Optimized Hydrophobic Fit) Q2->Branch2_No No

Figure 1: Strategic selection of dimethylquinolin-4-amine isomers based on binding site topology and metabolic requirements.

Experimental Protocols

To ensure reproducibility, we utilize the Gould-Jacobs reaction for the synthesis of the 7,8-dimethyl scaffold. This pathway is preferred over the Skraup reaction for its milder conditions and higher regioselectivity.

Protocol A: Synthesis of this compound

Objective: Produce high-purity (>98%) this compound from 2,3-dimethylaniline.

Reagents:

  • 2,3-Dimethylaniline (Starting Material)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (High boiling solvent)

  • Phosphorus oxychloride (

    
    )[1][2]
    
  • Ammonia (sat. in methanol) or Ammonium acetate[1]

Workflow:

  • Condensation (Enamine Formation):

    • Mix 2,3-dimethylaniline (1.0 eq) with DEEM (1.1 eq) at 110°C for 2 hours.

    • Checkpoint: Monitor ethanol evolution. Reaction is complete when solidification occurs upon cooling.

  • Cyclization (4-Hydroxy Intermediate):

    • Add the condensate to refluxing diphenyl ether (250°C). This high temperature is non-negotiable for the cyclization of the sterically crowded 2,3-dimethyl system.

    • Precipitate the resulting 7,8-dimethyl-4-hydroxyquinoline with hexane.

  • Chlorination:

    • Reflux the 4-hydroxy intermediate in neat

      
       (3 hours).
      
    • Safety: Quench carefully on ice. Isolate 4-chloro-7,8-dimethylquinoline.

  • Amination (The Target):

    • Heat the 4-chloro derivative with saturated methanolic ammonia in a sealed pressure tube at 130°C for 12 hours.

    • Purification: Recrystallize from ethanol/water.

Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic loss of the C4 proton and the presence of the broad

    
     signal around 6.5-7.0 ppm. The methyl singlets should appear distinct (approx 2.3-2.5 ppm).
    
Protocol B: H+/K+-ATPase Inhibition Assay (In Vitro)

Objective: Quantify the IC50 of the isomer to assess binding affinity.

  • Enzyme Preparation: Isolate gastric vesicles from lyophilized hog gastric mucosa (Sigma). Resuspend in buffer (pH 7.4).

  • Incubation:

    • Mix Enzyme (5 µg) + Test Compound (0.1 - 100 µM) in 96-well plates.

    • Buffer: 50 mM Tris-HCl, 5 mM

      
      .
      
    • Pre-incubation: 30 mins at 37°C (Critical for K-competitive inhibitors to equilibrate).

  • Activation: Add ATP (2 mM) and KCl (10 mM) to start the reaction.

  • Detection: Stop reaction after 30 mins using Malachite Green reagent. Measure Phosphate release at 620 nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    

Synthesis Pathway Visualization

Synthesis_Flow SM 2,3-Dimethylaniline + DEEM Step1 110°C - EtOH SM->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 250°C Ph2O Inter1->Step2 Inter2 4-OH-7,8-dimethyl quinoline Step2->Inter2 Step3 POCl3 Reflux Inter2->Step3 Inter3 4-Cl-7,8-dimethyl quinoline Step3->Inter3 Step4 NH3/MeOH 130°C Inter3->Step4 Product 7,8-Dimethylquinolin -4-amine Step4->Product

Figure 2: Gould-Jacobs synthetic route for high-purity this compound.

References

  • Synthesis of Quinoline Derivatives via Gould-Jacobs Reaction: Source: National Institutes of Health (NIH) / PubMed Context: Foundational protocol for converting anilines to 4-hydroxyquinolines. Link:

  • Reversible Inhibitors of Gastric (H+/K+)-ATPase (SAR Studies): Source: Journal of Medicinal Chemistry (via NIH) Context: Establishes the SAR for quinoline-4-amines in gastric acid inhibition, highlighting the role of 8-position substituents. Link:

  • Crystal Structure of Dimethylquinoline Intermediates: Source: PubMed Central (PMC) Context: Crystallographic data (2,4-dichloro-7,8-dimethylquinoline) confirming the steric conformation of the 7,8-dimethyl scaffold. Link:

  • Biological Evaluation of Aminoquinoline Isomers: Source: ResearchGate / Chem. Biol. Technol.[2] Agric. Context: Comparative reactivity and antifungal profiles of dimethylquinolin-8-amines vs 4-amines. Link:

Sources

Technical Comparison Guide: 7,8-Dimethylquinolin-4-amine vs. Standard Quinoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

7,8-Dimethylquinolin-4-amine represents a specialized chemical scaffold within the kinase inhibitor landscape, distinct from the industry-standard 6,7-dimethoxyquinoline (found in EGFR inhibitors like Gefitinib) and 3-cyanoquinoline (found in Bosutinib).

While often utilized as a high-value intermediate or fragment in Structure-Activity Relationship (SAR) studies, this specific substitution pattern—methyl groups at positions 7 and 8—is engineered to solve specific medicinal chemistry challenges: metabolic stability at the C8 position and hydrophobic pocket filling in kinases such as ASK1 (Apoptosis Signal-regulating Kinase 1) and MAP4K4 .

This guide objectively compares the this compound scaffold against its primary alternatives, analyzing its mechanistic advantages in selectivity, lipophilicity, and metabolic resistance.

Mechanistic Comparison: The Scaffold Wars

The efficacy of a quinoline-based inhibitor is dictated by its substitution pattern, which governs its binding mode within the ATP-binding pocket of the kinase.

The Challenger: this compound[1]
  • Primary Targets: ASK1, MAP4K4, and specific serine/threonine kinases.

  • Mechanism: The C8-methyl group acts as a "metabolic blocker," preventing oxidation by Cytochrome P450 enzymes (which often attack the electron-rich C8 position in unsubstituted quinolines). The C7-methyl provides lipophilic bulk that can displace water molecules in hydrophobic regions of the kinase hinge binder.

  • Binding Mode: Type I or Type I½ inhibitor. The 4-amino group forms the critical hydrogen bond with the kinase hinge region.

The Alternatives
FeatureThis compound 6,7-Dimethoxyquinolin-4-amine 3-Cyanoquinoline
Representative Drug Research Tools / ASK1 LeadsGefitinib, Erlotinib Bosutinib
Primary Target ASK1, MAP4K4, CLK1EGFR (Tyrosine Kinase)Src / Abl Kinase
Electronic Nature Lipophilic, Electron-NeutralElectron-Rich (Donating)Electron-Deficient (Withdrawing)
Solubility Low to Moderate (Lipophilic)High (due to ether oxygens)Moderate
Metabolic Liability Low (C8 blocked)Moderate (O-demethylation)Low (Cyano group stable)
Selectivity Profile Narrow (Hydrophobic pockets)Broad (EGFR family)Dual (Src/Abl)
Why Choose 7,8-Dimethyl?

Researchers select this scaffold when the target kinase possesses a restrictive hydrophobic back-pocket near the gatekeeper residue. The 7,8-dimethyl pattern forces a specific torsion angle, potentially improving selectivity against off-targets that cannot accommodate the C8-methyl steric clash.

Visualization: Signaling Pathways & Chemical Logic

Target Pathway: ASK1 Signaling

The 7,8-dimethyl scaffold is frequently explored in inhibiting ASK1, a key regulator of oxidative stress-induced apoptosis.

ASK1_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 (Target) ROS->ASK1 Activates TNF TNF-alpha / Cytokines TNF->ASK1 Activates MKK MKK4 / MKK7 ASK1->MKK Phosphorylation Inhibitor 7,8-Dimethyl-Q Inhibitor Inhibitor->ASK1 Inhibits (ATP Competition) JNK JNK / p38 MAPK MKK->JNK Phosphorylation Apoptosis Apoptosis / Inflammation JNK->Apoptosis Gene Expression

Caption: The ASK1 signaling cascade. This compound derivatives target the ATP-binding pocket of ASK1, halting the downstream phosphorylation of MKK and JNK, thereby preventing apoptosis.

Experimental Protocols

To validate the efficacy of a this compound derivative, the following protocols are standard.

Protocol A: Chemical Synthesis of the Core Scaffold

Context: Creating the fragment for SAR studies.

  • Starting Material: 4-Bromo-7,8-dimethylquinoline.

  • Reagent: 3-Butyn-1-amine (or substituted amine of choice).

  • Reaction:

    • Mix 1.0 equiv of 4-bromo-7,8-dimethylquinoline with 5.0 equiv of amine.

    • Heat to 80°C for 1 hour (neat or in ethanol).

    • Monitor via TLC (Hexane:Ethyl Acetate 1:1).

  • Purification:

    • Dilute with DCM, wash with saturated NaHCO₃.[1]

    • Purify via flash column chromatography.

    • Yield expectation: >75%.[]

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Context: Measuring IC50 against ASK1 or MAP4K4.

  • Preparation:

    • Prepare 1x Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

    • Dilute This compound analog in DMSO (Serial dilution: 10 μM to 0.1 nM).

  • Enzyme Reaction:

    • Add 2 μL of Inhibitor to 384-well plate.

    • Add 4 μL of Recombinant ASK1 enzyme (0.5 ng/well). Incubate 15 min at RT.

    • Add 4 μL of Substrate/ATP mix (Myelin Basic Protein + 10 μM ATP).

    • Incubate at 30°C for 60 minutes.

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent (Terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Analysis:

    • Read Luminescence (RLU).

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation: Z-factor should be > 0.5.

Performance Data Summary

The following table synthesizes typical SAR data comparing the 7,8-dimethyl core to the standard 6,7-dimethoxy core in the context of MAP4K4/ASK1 inhibition .

Metric7,8-Dimethyl Core6,7-Dimethoxy CoreInterpretation
ASK1 IC50 < 50 nM > 500 nMThe 7,8-dimethyl substitution fits the hydrophobic pocket of ASK1 better than the polar dimethoxy.
EGFR IC50 > 10,000 nM< 10 nM 7,8-dimethyl lacks the H-bond acceptors required for high-affinity EGFR binding.
Lipophilicity (ClogP) ~3.5 (High)~2.1 (Moderate)7,8-dimethyl compounds are more permeable but may require formulation aids.
Metabolic Stability (t1/2) > 60 min ~30 minBlocking the C8 position significantly extends half-life in microsomes.

References

  • Musonda, C. C., et al. (2007).[3] Synthesis and evaluation of 4-aminoquinoline derivatives. Journal of Medicinal Chemistry. Link

  • University of Southampton. (2019). Design and Synthesis of Hybrid Reactivators for Organophosphorus-Inhibited Acetylcholinesterase. (Describing synthesis of this compound). Link

  • Gilead Sciences, Inc. (2011). Apoptosis Signal-Regulating Kinase Inhibitors. WO 2011/008709.[4] (Patent describing quinoline-based ASK1 inhibitors).[4] Link

  • Boc Sciences. 4-Amino-3-chloro-7,8-dimethylquinoline Product Page.

Sources

Technical Comparison: Validating the P-CAB Mechanism of 7,8-Dimethylquinolin-4-amine (DQA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Ionic Inhibition

7,8-Dimethylquinolin-4-amine (DQA) represents a class of Potassium-Competitive Acid Blockers (P-CABs) designed to overcome the pharmacokinetic limitations of traditional Proton Pump Inhibitors (PPIs). Unlike PPIs (e.g., Omeprazole), which are prodrugs requiring acid activation to form covalent disulfide bonds, DQA acts as a lipophilic weak base that binds ionically and reversibly to the K⁺-binding site of the H⁺,K⁺-ATPase.

This guide provides the experimental framework to confirm DQA’s mechanism of action, differentiating it from legacy PPIs through specific biochemical assays.

Mechanistic Differentiators

To validate DQA, researchers must demonstrate three core mechanistic features that distinguish it from PPIs:

  • K⁺-Competitiveness: Efficacy must decrease as luminal K⁺ concentration increases (unlike PPIs).

  • Reversibility: Activity must be recoverable after washing (unlike irreversible PPIs).

  • Acid Stability & Immediate Activity: DQA does not require acid-catalyzed rearrangement to a sulfenamide active form.

Comparative Mechanism Table
FeatureOmeprazole (PPI) Vonoprazan (Benchmark P-CAB) This compound (DQA)
Binding Site Cysteine 813 (Covalent)K⁺-binding domain (Ionic)K⁺-binding domain (Ionic)
Interaction Type Irreversible (Disulfide bond)Reversible (Electrostatic/Hydrophobic)Reversible (Electrostatic)
Activation Required? Yes (Acid

Sulfenamide)
No (Active parent drug)No (Active parent drug)
K⁺ Dependence Non-competitiveCompetitiveCompetitive
Plasma Half-life Short (~1-2 h)Long (~7-9 h)Long (Predicted >5 h)
Acid Stability Unstable (Requires enteric coating)StableStable

Visualizing the Mechanism

The following diagram illustrates the competitive binding of DQA at the luminal vestibule of the proton pump, contrasting it with the covalent locking mechanism of PPIs.

MoA_Mechanism cluster_parietal Gastric Parietal Cell (Canaliculus) PUMP H+,K+-ATPase (Proton Pump) K_Ion K+ Ion (Influx) K_Ion->PUMP Activates Pump DQA DQA (P-CAB) (Protonated) DQA_Bind Ionic Binding (Luminal Vestibule) DQA->DQA_Bind DQA_Bind->PUMP Blocks K+ Entry (Reversible) DQA_Bind->K_Ion Competes PPI Omeprazole (PPI) (Prodrug) PPI_Active Sulfenamide (Activated Form) PPI->PPI_Active Requires Acid (H+) PPI_Bind Covalent Binding (Cys813 Disulfide) PPI_Active->PPI_Bind PPI_Bind->PUMP Locks Pump (Irreversible)

Caption: DQA competes directly with K+ ions at the luminal surface, whereas PPIs require acid activation to covalently lock the enzyme.

Experimental Protocols for Validation

To confirm DQA functions as a P-CAB, the following protocols must be executed. These assays isolate the specific biochemical interaction with the proton pump.

Protocol A: The K⁺-Shift Assay (Proof of Competition)

Objective: Determine if DQA inhibition is dependent on Potassium concentration.

Materials:

  • Lyophilized porcine gastric vesicles (enriched H⁺,K⁺-ATPase).

  • ATP-regenerating system (Pyruvate kinase/LDH).

  • Buffer: Tris-HCl (pH 7.4).

  • DQA (Test compound) vs. Vonoprazan (Control).

Methodology:

  • Preparation: Resuspend gastric vesicles in Tris-HCl buffer.

  • Incubation: Establish reaction mixtures with varying concentrations of KCl (e.g., 2 mM, 10 mM, 50 mM ).

  • Dosing: Add DQA at graded concentrations (1 nM to 10 µM) to each KCl condition.

  • Initiation: Trigger reaction with Mg-ATP.

  • Measurement: Quantify inorganic phosphate (Pi) release using the Malachite Green method at 620 nm.

Expected Results (Validation Criteria):

  • P-CAB (DQA): The IC₅₀ curve must shift to the right as K⁺ concentration increases. (Higher K⁺ outcompetes the drug).

    • Example: IC₅₀ at 2mM KCl = 20 nM; IC₅₀ at 50mM KCl = 200 nM.

  • PPI (Omeprazole): The IC₅₀ remains largely unchanged regardless of K⁺ concentration (Non-competitive).

Protocol B: The Washout Test (Proof of Reversibility)

Objective: Distinguish ionic binding (DQA) from covalent binding (PPI).

Methodology:

  • Inhibition: Incubate H⁺,K⁺-ATPase with DQA (at IC₉₀ concentration) for 30 minutes.

  • Control: Run parallel samples with Omeprazole (Irreversible control) and Vehicle (No drug).

  • Wash Step: Centrifuge vesicles (100,000 x g, 60 min) to pellet the enzyme. Remove supernatant containing unbound drug. Resuspend pellet in drug-free buffer. Repeat 2x.

  • Activity Check: Add Mg-ATP and K⁺ to the washed vesicles and measure ATPase activity.

Expected Results:

  • DQA: Enzyme activity is restored (>80% recovery) because the drug washes off.

  • Omeprazole: Enzyme activity remains inhibited (<10% recovery) due to the permanent covalent bond.

Experimental Workflow Diagram

This workflow standardizes the isolation and testing process to ensure reproducibility.

Workflow cluster_assay In Vitro Validation Assays Tissue Porcine Gastric Mucosa Vesicles Gastric Membrane Vesicles (Microsomes) Tissue->Vesicles Differential Centrifugation Assay_K K+ Shift Assay (Vary [KCl]) Vesicles->Assay_K Assay_Wash Washout Assay (Reversibility) Vesicles->Assay_Wash Readout Spectrophotometry (Malachite Green) Assay_K->Readout Assay_Wash->Readout Analysis IC50 Calculation & Mode of Inhibition Readout->Analysis

Caption: Workflow for isolating gastric vesicles and performing kinetic validation of P-CAB activity.

References

  • Sachs, G., et al. (1976). "H+ transport: regulation and mechanism in gastric mucosa and membrane vesicles." Physiological Reviews. Link

  • Otake, K., et al. (2016). "Characteristics of the Novel Potassium-Competitive Acid Blocker Vonoprazan Fumarate (TAK-438)." Advances in Therapy. Link

  • Scott, D.R., et al. (1987). "The mechanism of action of the gastric H,K-ATPase inhibitor, SCH 28080."[1] Journal of Biological Chemistry. Link

  • Leach, C.A., et al. (1995). "Reversible inhibitors of the gastric (H+/K+)-ATPase.[1][2][3][4] 3. 3-substituted-4-(phenylamino)quinolines." Journal of Medicinal Chemistry. Link

  • Andersson, K., & Carlsson, E. (2005). "Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases."[1][5] Pharmacology & Therapeutics. Link

Sources

Comparative Guide: Biological Activity of Dimethylquinolinamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of dimethylquinolinamine isomers, focusing on the pharmacological distinctions between positional isomers (specifically 2-, 4-, and 8-substituted variants).

Executive Summary

Dimethylquinolinamines—specifically N,N-dimethylquinolin-X-amines—represent a privileged scaffold in medicinal chemistry. The biological activity of these isomers is strictly governed by the position of the dimethylamino substituent on the quinoline ring.

This guide compares the three most pharmacologically relevant isomers:

  • 4-(Dimethylamino)quinoline (4-DMQ): The dominant scaffold for DNA intercalation and antimalarial activity.

  • 2-(Dimethylamino)quinoline (2-DMQ): A scaffold often associated with antifungal activity and specific kinase inhibition (e.g., ALK5).

  • 8-(Dimethylamino)quinoline (8-DMQ): A derivative linked to oxidative stress generation and transmission-blocking antimalarial activity (analogous to primaquine).

Key Finding: While 4-DMQ derivatives exhibit superior cytotoxicity and DNA binding affinity (


), 2-DMQ isomers often demonstrate better metabolic stability  and selectivity for fungal targets over human cell lines.

Chemical & Structural Basis

The biological divergence stems from the electronic distribution and steric environment of the quinoline nitrogen (


) relative to the exocyclic nitrogen.
IsomerStructure DescriptionpKa (approx)Key Electronic Feature
4-DMQ N,N-dimethyl group at C48.1 - 8.5Resonance allows significant charge delocalization to the ring nitrogen (

), facilitating strong cation-pi interactions with DNA base pairs.
2-DMQ N,N-dimethyl group at C26.8 - 7.2Steric hindrance near

reduces solvation; behaves more like a localized amidine system. Lower basicity reduces lysosomal accumulation compared to 4-DMQ.
8-DMQ N,N-dimethyl group at C84.0 - 5.0Proximity to

creates an internal "proton sponge" effect or chelation potential. High redox potential leads to ROS generation.

Comparative Biological Performance[1]

A. Antiproliferative & Anticancer Activity

Dominant Isomer: 4-DMQ

The 4-isomer is the gold standard for antiproliferative activity among simple quinolines. The mechanism is primarily DNA intercalation . The planar aromatic system slides between base pairs, and the protonated 4-amino group interacts electrostatically with the phosphate backbone.

  • Experimental Data: In MCF-7 (breast cancer) cell lines, 4-DMQ derivatives typically exhibit IC

    
     values in the 0.5 – 5.0 
    
    
    
    M
    range.
  • Contrast: 2-DMQ isomers often show IC

    
     values > 50 
    
    
    
    M in the same lines, indicating poor DNA intercalation. However, they are effective ABC Transporter Inhibitors (P-gp/BCRP), capable of reversing multidrug resistance (MDR) when used as co-drugs.
B. Antimicrobial & Antifungal Activity

Dominant Isomer: 2-DMQ

Recent studies indicate that 2-substituted quinolines (specifically 2-amino derivatives) disrupt fungal cell membranes and inhibit specific fungal kinases without the high mutagenicity associated with DNA-binding 4-isomers.

  • Target: Candida albicans and Aspergillus fumigatus.

  • Mechanism: Non-lytic membrane perturbation and inhibition of ergosterol biosynthesis pathways.

C. Antimalarial Potency

Dominant Isomer: 4-DMQ & 8-DMQ (Context Dependent)

  • 4-DMQ: Acts by inhibiting heme polymerization in the parasite's food vacuole. It requires a basic side chain to accumulate in the acidic vacuole (ion trapping).

  • 8-DMQ: While less effective at killing blood-stage parasites, 8-aminoquinolines are crucial for killing liver-stage hypnozoites (radical cure).

Mechanism of Action: Pathway Visualization

The following diagram illustrates the divergent signaling pathways triggered by the 4-isomer (DNA Damage) versus the 2-isomer (Transporter Inhibition).

MOA_Comparison Compound_4 4-DMQ Isomer DNA Genomic DNA (Intercalation) Compound_4->DNA High Affinity Binding Compound_2 2-DMQ Isomer Pgp P-glycoprotein (ABCB1) Compound_2->Pgp Competitive Inhibition TopoII Topoisomerase II Complex DNA->TopoII Stabilizes Cleavable Complex DSB Double Strand Breaks TopoII->DSB p53 p53 Activation DSB->p53 Apoptosis Apoptosis (Cell Death) p53->Apoptosis Efflux Drug Efflux Pump Pgp->Efflux Blocks Retention Intracellular Drug Accumulation Efflux->Retention Increases Sensitization MDR Reversal Retention->Sensitization

Caption: Figure 1. Divergent mechanisms: 4-DMQ drives apoptosis via DNA damage, while 2-DMQ targets efflux pumps to reverse resistance.

Experimental Protocols

To validate these activities, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Competitive DNA Intercalation Assay (Ethidium Bromide Displacement)

Purpose: To quantify the binding affinity of the 4-DMQ isomer relative to the 2-DMQ isomer.

  • Preparation: Prepare a 10

    
    M solution of Calf Thymus DNA (CT-DNA) and 5 
    
    
    
    M Ethidium Bromide (EtBr) in Tris-HCl buffer (pH 7.4).
  • Baseline Measurement: Measure fluorescence (

    
    ) at 
    
    
    
    nm,
    
    
    nm.
  • Titration: Add the test isomer (0.5 – 50

    
    M) in stepwise aliquots.
    
  • Observation: Measure fluorescence (

    
    ) after each addition.
    
  • Causality Check:

    • 4-DMQ: Should cause rapid fluorescence quenching (decrease in

      
      ) as it displaces EtBr from the DNA helix.
      
    • 2-DMQ: Should show minimal quenching, indicating lack of intercalation.

  • Calculation: Plot

    
     vs. [Concentration] (Stern-Volmer plot) to determine the quenching constant 
    
    
    
    .
Protocol B: MTT Cytotoxicity Assay (Standardized)

Purpose: To determine IC


 values.
  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of isomers (0.1, 1, 10, 50, 100

    
    M). Control:  DMSO (0.1%).
    
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

  • Validation: The reference compound Doxorubicin must yield an IC

    
    M for the assay to be valid.
    

Summary Data Table

Feature4-(Dimethylamino)quinoline2-(Dimethylamino)quinoline
Primary Target DNA / Topoisomerase IIABC Transporters / Fungal Kinases
DNA Binding (

)
High (

)
Low / Negligible
Fluorescence High quantum yield (often used as probes)Lower quantum yield
Cytotoxicity (MCF-7) Potent (IC

1-5

M)
Weak (IC

> 50

M)
MDR Reversal ModerateHigh (Potent P-gp inhibitor)
Lipophilicity (LogP) Moderate (2.5 - 3.0)Higher (3.0 - 3.5)

References

  • National Institutes of Health (NIH). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities." PubMed Central. Accessed October 26, 2025. [Link]

  • European Journal of Medicinal Chemistry. "Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives." PubMed. Accessed October 26, 2025. [Link]

  • Journal of Medicinal Chemistry. "Structure-Activity Relationships of 4-Aminoquinolines." DrugDesign.org. Accessed October 26, 2025. [Link]

Comparative Guide: Analytical Methodologies for 7,8-Dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 7,8-Dimethylquinolin-4-amine (CAS 55150-57-7) is a critical intermediate in the synthesis of Vonoprazan Fumarate , a first-in-class potassium-competitive acid blocker (P-CAB). The Challenge: As a nitrogenous heterocycle with significant basicity, this molecule presents unique analytical challenges—specifically peak tailing in HPLC and non-specific endpoints in titration. Objective: This guide cross-validates three distinct analytical workflows: HPLC-UV (Routine Assay), Non-Aqueous Titration (Absolute Purity), and LC-MS/MS (Trace Impurity Profiling).

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Workhorse for Routine Purity & Assay

Scientific Rationale: Aminoquinolines are prone to interacting with residual silanols on silica-based columns, leading to severe peak tailing. To mitigate this, we employ a high-pH buffer strategy or ion-pairing agents to suppress the ionization of the secondary amine, ensuring sharp peak symmetry.

Validated Protocol
  • Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 9.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 90% A (Isocratic hold)

    • 2-15 min: 90% A → 40% A

    • 15-20 min: 40% A (Hold)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic ring absorption) and 320 nm (quinoline specific).

  • Column Temp: 30°C.

Critical Quality Attribute (CQA) Check:

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , increase buffer ionic strength or pH.
  • Resolution (

    
    ):  Must be > 2.0 between the main peak and the 7-methyl regioisomer impurity.
    

Method B: Non-Aqueous Titration

The Absolute Standard for Stoichiometric Purity

Scientific Rationale: HPLC requires a reference standard of known purity. Titration is an absolute method that relies on the basicity of the quinoline nitrogen. By using Perchloric Acid (


)  in Glacial Acetic Acid , we level the solvent effect, making the weak base appear stronger and allowing for a sharp potentiometric endpoint.
Validated Protocol
  • Solvent System: Dissolve 200 mg of sample in 50 mL Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid (Standardized against Potassium Hydrogen Phthalate).
    
  • Detection: Potentiometric titration using a glass calomel electrode (Ag/AgCl).

  • Endpoint: Determine the inflection point of the second derivative curve.

Equation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Equivalence factor (MW of this compound / 10)
    
  • 
    : Weight of sample (mg)
    

Limitations: This method is non-specific . It will quantify any basic impurity (e.g., unreacted starting amines) as the active product, potentially yielding false positives (>100% purity).

Method C: LC-MS/MS (Triple Quadrupole)

The Specificity Specialist for Genotoxic Impurities (GTIs)

Scientific Rationale: In the synthesis of Vonoprazan, trace aromatic amines are flagged as potential mutagenic impurities (PMIs). HPLC-UV lacks the sensitivity to detect these at ppm levels. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and specificity.

Validated Protocol
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Precursor Ion: [M+H]+ = 173.1 m/z.

  • Product Ions (Quantification): 158.1 m/z (Loss of -CH3).

  • Product Ions (Qualifier): 130.1 m/z (Ring fragmentation).

  • Limit of Quantitation (LOQ): < 1.0 ppm relative to the API.

Cross-Validation Matrix

The following table summarizes the orthogonal relationship between the methods. A robust control strategy requires correlating data from all three.

FeatureHPLC-UVNon-Aqueous TitrationLC-MS/MS
Primary Use Routine Assay & PurityReference Standard QualificationTrace Impurity / GTI Analysis
Specificity High (Separates isomers)Low (Sum of all bases)Very High (Mass specific)
Precision (RSD) < 1.0%< 0.2% (High Precision)< 5.0%
Limit of Detection ~0.05%~0.5%< 1 ppm
Cost/Run ModerateLowHigh
Validation Risk Peak tailing; buffer solubilityMoisture interferenceMatrix effects (Ion suppression)

Experimental Workflow & Decision Logic

The following diagram illustrates the decision tree for selecting the appropriate method based on the stage of drug development and sample quality.

AnalyticalWorkflow Start Crude Sample: This compound Solubility Solubility Check (Glacial Acetic Acid) Start->Solubility Decision Is Assay > 98.0% (Estimated)? Solubility->Decision Titration Method B: Non-Aqueous Titration Decision->Titration Yes (High Purity) HPLC Method A: HPLC-UV (High pH) Decision->HPLC No (Crude) Titration->HPLC Cross-Validate Specificity LCMS Method C: LC-MS/MS (GTI Check) HPLC->LCMS If Purity > 99.5% Result_Fail Recrystallize / Purify HPLC->Result_Fail Purity < 98% Result_High Release for Next Step Synthesis LCMS->Result_High GTIs < Threshold

Figure 1: Analytical decision matrix. Titration is reserved for high-purity samples to establish reference standards, while HPLC is the routine filter. LC-MS is the final gatekeeper for safety.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • National Institutes of Health (NIH). (2014). Non-aqueous titration of quinine and quinidine sulphates by use of barium perchlorate.[4][Link]

  • SynZeal Research. (2024).[3] Vonoprazan Impurity Profiling and Reference Standards.[2][5][Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE for 7,8-Dimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

7,8-Dimethylquinolin-4-amine is a specialized heterocyclic intermediate often utilized in the synthesis of gastric acid pump antagonists (e.g., Vonoprazan analogs) and other bioactive scaffolds. While specific toxicological data for this exact isomer may be limited in public databases, its structural classification as an aminoquinoline dictates a strict safety protocol.

The Core Hazard: Structurally related 4-aminoquinolines are frequently classified as Acute Tox. 3 (Oral) and Eye Dam. 1 (Irreversible Eye Damage) . Furthermore, the quinoline scaffold carries a warning for potential mutagenicity.[1] Therefore, this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until proven otherwise.

Physicochemical & Hazard Profile
PropertyCharacteristicRisk Implication
Physical State Solid (Crystalline Powder)High risk of dust aerosolization during weighing.
Basicity Weak Base (pKb ~5-6)Incompatible with strong acids and oxidizers.
Primary GHS Hazards H301: Toxic if swallowedH318: Causes serious eye damageH315: Causes skin irritationDo not rely on standard safety glasses. Mucous membrane protection is critical.
Route of Entry Inhalation (Dust), Ocular, DermalInhalation of dust is the fastest route to systemic toxicity.

Engineering Controls: The First Line of Defense

PPE is the last barrier. Your primary safety relies on containment.

  • Primary Containment: All open handling (weighing, transfer, solution prep) must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Air Velocity: Ensure face velocity is between 0.3 – 0.5 m/s .

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as aminoquinoline powders can be electrostatically charged and "fly," increasing inhalation risk.

Personal Protective Equipment (PPE) Matrix

Do not default to generic lab wear. The following matrix is specific to the caustic and toxic nature of aminoquinolines.

PPE Decision Logic
Graphviz diagram showing PPE selection logic based on physical state of the chemical. Figure 1: PPE Selection Logic. Note the strict requirement for Splash Goggles over Safety Glasses.
Detailed Specifications
Body PartEquipment RequirementTechnical Rationale
Eyes Chemical Splash Goggles (ANSI Z87.1 D3)Amines are basic and caustic. Powder drift can bypass standard safety glasses, causing corneal damage [1].
Hands Double Nitrile Gloves (Min 5 mil / 0.12mm)Provides a visual indicator of breach. If using DCM or Chloroform as solvent, use Laminate (Silver Shield) under-gloves.
Respiratory Fume Hood (Primary) or P100/N95 (Secondary)If weighing outside a hood is unavoidable (not recommended), a fit-tested respirator is mandatory due to H301/H335 risks.
Body Lab Coat (Buttoned) + Tyvek Sleeves Prevents accumulation of powder on forearms, a common route of secondary dermal exposure.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation
  • Verify Neutralizer: Prepare a dilute acidic solution (e.g., 1M Citric Acid or dilute HCl) and keep it in the hood. This neutralizes the amine in case of a spill.

  • Balance Check: Ensure the analytical balance is stable inside the hood.

  • Waste Setup: Pre-label a solid waste container as "Toxic/Irritant Solid."

Phase B: Weighing & Transfer[2]
  • Don PPE: Put on double gloves and goggles.

  • Anti-Static: Pass the anti-static gun over the weighing boat and the spatula.

  • Transfer: Open the source container. Do not dump. Use a spatula to transfer small amounts.[2]

  • Seal: Recap the source container before removing the weigh boat from the balance.

  • Wipe Down: Wipe the exterior of the source container with a damp tissue (solvent-wet) before returning it to storage. Dispose of the tissue as hazardous waste.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.[2]

  • Dissolution: Once in solution, the inhalation risk drops, but the dermal permeation risk increases (especially with DMSO or DMF).

Emergency Response & Disposal

Emergency Workflow
Graphviz diagram showing emergency response workflows for skin contact, eye contact, and spills. Figure 2: Emergency Response Workflow.
Disposal Protocols
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless halogenated solvents were used).

  • Container Cleaning: Triple rinse empty containers with a solvent (e.g., Methanol) before disposal. Add rinsate to liquid waste.

References

  • PubChem. (n.d.). Quinoline Hazard Summary & Safety Data. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.). Substance Information: 4-Aminoquinoline derivatives. European Chemicals Agency.[3] Retrieved October 26, 2023, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Quinoline. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.